Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-oxo-1H-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-7-4-3-5-12-9(7)13-10(8)14/h3-6H,2H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHWQJBFCRABCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NC1=O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468671 | |
| Record name | Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5174-90-3 | |
| Record name | Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5174-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis mechanism of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, a significant heterocyclic compound in medicinal chemistry. The synthesis primarily proceeds via the Gould-Jacobs reaction, a classical and effective method for the preparation of quinoline and naphthyridine derivatives. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis and exploration of this important scaffold.
Core Synthesis Route: The Gould-Jacobs Reaction
The synthesis of this compound is predominantly achieved through the Gould-Jacobs reaction. This process involves two key stages:
-
Condensation: The initial step is the condensation of 2-aminopyridine with diethyl ethoxymethylenemalonate (DEEM). This reaction involves a nucleophilic attack of the amino group of 2-aminopyridine on the electrophilic double bond of DEEM, followed by the elimination of ethanol. This results in the formation of the intermediate, diethyl 2-((pyridin-2-ylamino)methylene)malonate.
-
Thermal Cyclization: The second stage requires high temperatures (typically around 250 °C) to induce an intramolecular 6-electron electrocyclization of the intermediate. This step leads to the formation of the 1,8-naphthyridine ring system and the final product. High-boiling point solvents, such as diphenyl ether, are often employed to achieve the necessary reaction temperature. Alternatively, microwave-assisted synthesis has emerged as a modern and efficient method for this cyclization.
Quantitative Data Summary
The yield of this compound is highly dependent on the reaction conditions, particularly the temperature and duration of the cyclization step. The following table summarizes representative yields obtained under different cyclization methods.
| Cyclization Method | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating (Diphenyl Ether) | ~250 | 30-60 min | 60-70 | [Generic Gould-Jacobs protocols] |
| Microwave Irradiation | 250 | 20 min | Low | [1] |
| Microwave Irradiation | 300 | 5 min | 47 | [1] |
| Microwave Irradiation | 300 | 20 min | Degradation | [1] |
Experimental Protocols
Protocol 1: Conventional High-Temperature Synthesis
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[2]
Step 1: Synthesis of Diethyl 2-((pyridin-2-ylamino)methylene)malonate (Intermediate)
-
In a round-bottom flask, combine 2-aminopyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture with stirring at 110-120 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The crude intermediate, diethyl 2-((pyridin-2-ylamino)methylene)malonate, will solidify upon cooling and can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a separate flask equipped with a reflux condenser, heat a high-boiling solvent such as diphenyl ether to 250 °C.
-
Slowly add the crude intermediate from Step 1 to the hot diphenyl ether with vigorous stirring.
-
Maintain the reaction mixture at 250 °C for 30-60 minutes.
-
Monitor the completion of the cyclization by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Add a non-polar solvent like hexane or petroleum ether to facilitate further precipitation.[3]
-
Collect the solid product by filtration and wash it thoroughly with the non-polar solvent to remove the diphenyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a more rapid and potentially higher-yielding alternative to conventional heating.
Step 1: Synthesis of Diethyl 2-((pyridin-2-ylamino)methylene)malonate (Intermediate)
-
Follow the same procedure as in Step 1 of the Conventional High-Temperature Synthesis.
Step 2: Synthesis of this compound
-
Place the crude intermediate in a microwave-safe reaction vessel.
-
If desired, a high-boiling microwave-safe solvent can be added.
-
Irradiate the mixture in a microwave reactor at a set temperature (e.g., 250-300 °C) for a specified time (e.g., 5-20 minutes). Optimization of temperature and time is crucial to maximize yield and minimize degradation.[1]
-
After irradiation, allow the vessel to cool to room temperature.
-
The product is then isolated and purified using the same procedure as in the conventional method (precipitation, filtration, and recrystallization).
Mandatory Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of the target compound.
References
An In-depth Technical Guide on the Chemical Properties of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine class of molecules. The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the chemical properties of the parent compound, this compound, including its synthesis, and physicochemical and spectral characteristics. While specific biological data for this exact molecule is limited in publicly available literature, the activities of its close derivatives will be discussed to highlight its potential in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 5174-90-3 | [3][4] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [3] |
| Molecular Weight | 218.21 g/mol | [3] |
| Melting Point | 214.8-215.0°C | [4] |
| Form | Solid | [4] |
| Storage | Sealed in dry, Room Temperature | [4] |
Synthesis
The primary synthetic route to this compound involves the condensation of 2-amino-3-pyridinecarboxaldehyde with diethyl malonate.
Experimental Protocol: Synthesis of this compound[4]
Materials:
-
2-amino-3-pyridinecarboxaldehyde
-
Diethyl malonate
-
Piperidine
-
Diethyl ether (Et₂O)
Procedure:
-
A suspension of 2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol) in diethyl malonate (6.2 mL, 41.0 mmol) is prepared in a screw-capped pressure tube.
-
Piperidine (1.6 mL, 16.4 mmol) is added to the suspension, and the reaction tube is sealed.
-
The reaction mixture is heated to 120°C for 3 hours.
-
After cooling to room temperature, the resulting precipitate is collected by filtration.
-
The precipitate is washed with diethyl ether (Et₂O) to yield the final product.
Yield: 1.62 g (91%)
References
- 1. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 2-OXO-1,2-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 5174-90-3 [amp.chemicalbook.com]
Spectroscopic Profile of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The information presented herein is intended to support identification, characterization, and quality control efforts.
Chemical Structure and Properties
This compound is a derivative of the 1,8-naphthyridine core, a scaffold known for its diverse biological activities. The presence of the ester and oxo functionalities, along with the bicyclic aromatic system, gives rise to a unique spectroscopic signature.
Molecular Formula: C₁₁H₁₀N₂O₃[1]
Molecular Weight: 218.21 g/mol [1]
Physical Appearance: Solid[2]
Melting Point: 214.8-215.0°C[2]
Caption: Chemical structure of the title compound.
Spectroscopic Data
The following sections summarize the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The proton NMR spectrum provides characteristic signals for the aromatic protons of the naphthyridine ring, the ethyl ester group, and the N-H proton.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.64 | m | 1H | Aromatic H |
| 8.62 | s | 1H | Aromatic H |
| 8.22 | m | 1H | Aromatic H |
| 7.32 | m | 1H | Aromatic H |
| 4.38 | m | 2H | -OCH₂CH₃ |
| 1.40 | t | 3H | -OCH₂CH₃ |
| Solvent: CD₃OD[2] |
¹³C NMR Data (Predicted)
No experimental ¹³C NMR data for the target compound was found in the searched literature. The following are predicted chemical shifts based on the analysis of similar 1,8-naphthyridine structures. These values should be used as an estimation and require experimental verification.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (ester) |
| ~162 | C=O (amide) |
| ~150-120 | Aromatic Carbons |
| ~115 | Quaternary Aromatic Carbon |
| ~61 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy (Predicted)
No experimental IR data for the target compound was found. The predicted absorption bands are based on the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3200-3000 | N-H | Stretching |
| ~3000-2850 | C-H (aliphatic) | Stretching |
| ~1730 | C=O (ester) | Stretching |
| ~1670 | C=O (amide) | Stretching |
| ~1600-1450 | C=C, C=N (aromatic) | Stretching |
| ~1250 | C-O (ester) | Stretching |
Mass Spectrometry (MS) (Predicted)
No experimental mass spectrometry data for the target compound was found. The predicted value for the molecular ion peak is based on the molecular formula.
| m/z (predicted) | Ion |
| 218.07 | [M]⁺ |
| 219.07 | [M+H]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy
-
Sample Preparation (KBr Pellet Technique): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI). Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between different analytical techniques.
Caption: Workflow from synthesis to structural confirmation.
Caption: Interplay of spectroscopic techniques for structure elucidation.
Synthesis
A general procedure for the synthesis of this compound involves the reaction of 2-amino-3-pyridinecarboxaldehyde with diethyl malonate in the presence of a base catalyst such as piperidine. The reaction mixture is typically heated to drive the condensation and cyclization.[2]
Disclaimer: This document is intended for informational purposes only. The predicted spectroscopic data requires experimental verification. Researchers should consult primary literature and conduct their own analyses for definitive structural confirmation.
References
An In-Depth Technical Guide to the Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities. This technical guide focuses on a key derivative, Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, providing a comprehensive overview of its synthesis, physicochemical properties, and the structural characteristics of the parent ring system. While a definitive crystal structure for this specific ester is not publicly available, this document will leverage data from closely related analogues to provide valuable structural insights. Detailed experimental protocols and workflow visualizations are included to support researchers in the synthesis and further development of novel compounds based on this versatile core.
Introduction
The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound, is of significant interest in the field of drug discovery. Its unique electronic and steric properties allow for diverse functionalization, leading to compounds with a wide array of pharmacological effects, including antibacterial, antiviral, anticancer, and anti-inflammatory activities. This compound serves as a crucial intermediate in the synthesis of more complex molecules within this class. Understanding its synthesis and structural properties is fundamental for the rational design of new therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [1] |
| Molecular Weight | 218.21 g/mol | [1] |
| CAS Number | 5174-90-3 | [2] |
| Melting Point | 214.8-215.0°C | [2] |
| Appearance | Solid | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a condensation reaction. A general and efficient protocol is detailed below.
General Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of the title compound.
References
"Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate" IUPAC name and synonyms
This document provides a comprehensive overview of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, a heterocyclic building block with applications in medicinal chemistry. It covers its chemical identity, physicochemical properties, synthesis protocols, and biological significance, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity
-
IUPAC Name: this compound.[1]
-
Synonyms: 2-OXO-1,2-DIHYDRO-[1][2]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER, 1,2-Dihydro-3-(ethoxycarbonyl)-2-oxo-1,8-naphthyridine, Ethyl 1,2-dihydro-2-oxo-1,8-naphthyridine-3-carboxylate, 3-ethoxycarbonyl-1,8-naphthyridin-2-olate, 1,8-Naphthyridine-3-carboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester, Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate.[1][3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [4] |
| Molecular Weight | 218.21 g/mol | [4] |
| CAS Number | 5174-90-3 | |
| Appearance | Solid | [1] |
| Melting Point | 214.8-215.0°C | [1][3] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |
| InChI Key | PIHWQJBFCRABCQ-UHFFFAOYSA-N | |
| SMILES | CCOC(=O)C1=Cc2cccnc2NC1=O |
Synthesis Protocol
A general and efficient procedure for the synthesis of this compound has been reported, achieving a high yield.[1]
Experimental Procedure
Reactants:
-
2-amino-3-pyridinecarboxaldehyde
-
Diethyl malonate
-
Piperidine (catalyst)
-
Ether (for washing)
Protocol:
-
A suspension of 2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol) in diethyl malonate (6.2 mL, 41.0 mmol) is prepared in a screw-capped pressure tube.[1]
-
Piperidine (1.6 mL, 16.4 mmol) is added to the suspension, and the reaction tube is sealed.[1]
-
The reaction mixture is heated to 120°C and maintained at this temperature for 3 hours.[1]
-
After the reaction is complete, the mixture is allowed to cool to room temperature, which results in the formation of a precipitate.[1]
-
The precipitate is collected by filtration.[1]
-
The collected solid is washed with ether (Et₂O) to yield the final product.[1]
Yield: 1.62 g (91%).[1]
Product Confirmation: The structure of the resulting this compound was confirmed using ¹H NMR spectroscopy.[1]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Biological Activity and Derivatives
The 1,8-naphthyridine core is a significant scaffold in medicinal chemistry. The discovery of nalidixic acid, an antibacterial agent, spurred great interest in this class of compounds.[5][6] Derivatives of 2-oxo-1,8-naphthyridine-3-carboxylic acid have been synthesized and investigated for various pharmacological activities.
Notably, certain derivatives have demonstrated potent gastric antisecretory properties in preclinical models.[7][8] For instance, compounds such as 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester and 1-ethyl-1,2-dihydro-7-methyl-4-(4-methyl-1-piperazinyl)-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester were found to be more potent than cimetidine in rat models of gastric acid secretion.[7][8]
Furthermore, other modifications of the 1,8-naphthyridine-3-carboxamide structure have yielded compounds with significant in vitro cytotoxicity against various cancer cell lines, as well as anti-inflammatory properties.[9][10] These findings underscore the potential of the 1,8-naphthyridine scaffold as a template for the development of novel therapeutic agents.
Logical Relationship of Naphthyridine Derivatives and Activities
Caption: Relationship between the 1,8-naphthyridine core, its derivatives, and their biological activities.
References
- 1. 2-OXO-1,2-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 5174-90-3 [amp.chemicalbook.com]
- 2. Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | C14H16N2O3 | CID 118457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine-3-carboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester | SynPep [synpep.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
CAS Number: 5174-90-3
This technical guide provides a comprehensive overview of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical and Physical Properties
This compound is a solid, heterocyclic compound with the molecular formula C₁₁H₁₀N₂O₃.[1] Its chemical structure and key physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 5174-90-3 | [1][2] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [1] |
| Molecular Weight | 218.21 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 214.8-215.0°C | |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions |
Synthesis
A general and efficient method for the synthesis of this compound involves the reaction of 2-amino-3-pyridinecarboxaldehyde with diethyl malonate.
Experimental Protocol: Synthesis
Materials:
-
2-amino-3-pyridinecarboxaldehyde
-
Diethyl malonate
-
Piperidine
-
Ether (Et₂O)
Procedure:
-
Suspend 2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol) in diethyl malonate (6.2 mL, 41.0 mmol) in a screw-capped pressure tube.[2]
-
Add piperidine (1.6 mL, 16.4 mmol) to the suspension to seal the reaction tube.[2]
-
Heat the reaction mixture to 120°C and maintain this temperature for 3.0 hours.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.[2]
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with ether (Et₂O) to yield this compound.[2]
A typical yield for this reaction is approximately 91%.[2] The structure of the synthesized compound can be confirmed by ¹H NMR spectroscopy.[2]
¹H NMR Spectral Data (CD₃OD):
-
δ 8.64 (m, 1H)
-
δ 8.62 (s, 1H)
-
δ 8.22 (m, 1H)
-
δ 7.32 (m, 1H)
-
δ 4.38 (m, 2H)
-
δ 1.40 (t, 3H)
Biological Activities and Drug Development Potential
The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific quantitative data for the parent compound, this compound, is not extensively available in the public domain, its derivatives have shown significant potential in several therapeutic areas.
Anticancer Activity
Numerous derivatives of the 1,8-naphthyridine core have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[3][4][5]
Quantitative Data: Cytotoxicity of 1,8-Naphthyridine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 16 | HeLa (Cervical Cancer) | 0.7 | [4] |
| HL-60 (Leukemia) | 0.1 | [4] | |
| PC-3 (Prostate Cancer) | 5.1 | [4] | |
| Compound 12 | HBL-100 (Breast Cancer) | 1.37 | |
| Compound 17 | KB (Oral Cancer) | 3.7 | |
| Compound 22 | SW-620 (Colon Cancer) | 3.0 |
Anti-inflammatory Activity
Derivatives of 1,8-naphthyridine have also demonstrated potent anti-inflammatory properties.[6][7] A novel 1,8-naphthyridine-2-carboxamide derivative, HSR2104, has been shown to inhibit the production of pro-inflammatory mediators.[8]
Quantitative Data: Anti-inflammatory Activity of a 1,8-Naphthyridine Derivative (HSR2104) [8]
| Inflammatory Mediator | IC₅₀ (µM) |
| Nitric Oxide (NO) | 28.3 |
| Tumor Necrosis Factor-α (TNF-α) | 11.2 |
| Interleukin-6 (IL-6) | 18.9 |
Gastric Antisecretory Properties
Certain 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives have been shown to possess potent gastric antisecretory properties, proving more potent than cimetidine in rat models.[9] The mechanism of action for this activity is not yet fully understood.[9]
Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for an additional 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Anti-inflammatory Assay (Nitric Oxide Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM medium supplemented with 10% fetal bovine serum
-
Lipopolysaccharide (LPS)
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)
-
Sodium nitrite (for standard curve)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate until they reach confluence.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
Signaling Pathways and Experimental Workflows
Putative Anti-inflammatory Signaling Pathway
While the exact signaling pathways for this compound are not fully elucidated, research on its derivatives suggests a potential mechanism involving the inhibition of the Toll-like Receptor 4 (TLR4) signaling pathway in microglia. This pathway is a key regulator of the innate immune response and inflammation.
Caption: Putative TLR4 signaling pathway inhibited by 1,8-naphthyridine derivatives.
General Experimental Workflow for Drug Discovery
The process of identifying and characterizing new bioactive 1,8-naphthyridine derivatives typically follows a structured workflow from synthesis to biological evaluation.
Caption: General workflow for the synthesis and biological evaluation of 1,8-naphthyridine derivatives.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2-OXO-1,2-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 5174-90-3 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
"Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate" molecular weight and formula
An In-depth Technical Guide to Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
This technical guide provides comprehensive information on the chemical properties, synthesis, and potential biological significance of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O₃[1] |
| Molecular Weight | 218.21 g/mol [1] |
| CAS Number | 5174-90-3[1][2] |
| Empirical Formula (Hill) | C₁₁H₁₀N₂O₃ |
Synthesis Protocol
A general and efficient method for the synthesis of this compound has been reported, involving the condensation of 2-amino-3-pyridinecarboxaldehyde with diethyl malonate.[2]
Materials:
-
2-amino-3-pyridinecarboxaldehyde
-
Diethyl malonate
-
Piperidine
-
Ether (Et₂O)
Procedure:
-
Suspend 1.0 g (8.19 mmol) of 2-amino-3-pyridinecarboxaldehyde in a screw-capped pressure tube containing 6.2 mL (41.0 mmol) of diethyl malonate.[2]
-
Add 1.6 mL (16.4 mmol) of piperidine to the reaction tube and seal it.[2]
-
Heat the reaction mixture to 120°C and maintain this temperature for 3 hours.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.[2]
-
Collect the resulting precipitate by filtration.
-
Wash the collected precipitate with ether (Et₂O) to yield the final product, this compound.[2]
This protocol has been shown to produce the target compound in a high yield of 91%.[2] The structure of the synthesized product can be confirmed using ¹H NMR spectroscopy.[2]
Biological Significance and Potential Applications
The 1,8-naphthyridine core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a broad range of biological activities. The parent compound, nalidixic acid, was an early antibacterial agent.[3][4] Modern derivatives of 1,8-naphthyridine have been investigated for various therapeutic applications.
Derivatives of 2-oxo-1,8-naphthyridine-3-carboxylic acid have demonstrated potent gastric antisecretory properties.[5] Furthermore, various 1,8-naphthyridine-3-carboxamide derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities.[6][7] This suggests that this compound could serve as a valuable starting material or intermediate for the synthesis of novel therapeutic agents.
Logical Workflow for Drug Discovery
The following diagram illustrates a potential workflow for the development of novel drug candidates starting from the title compound.
Caption: Drug discovery workflow starting from the core scaffold.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2-OXO-1,2-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 5174-90-3 [amp.chemicalbook.com]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Naturally Derived Naphthyridines | MDPI [mdpi.com]
- 5. 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry. A thorough understanding of its solubility profile is critical for its development as a potential therapeutic agent, impacting formulation, bioavailability, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of this compound. Due to the absence of publicly available quantitative solubility data for this compound, this document focuses on the established experimental protocols for solubility determination.
Introduction to Solubility in Drug Discovery
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property in drug development. For a drug to be absorbed and exert its therapeutic effect, it must first be in solution at the site of absorption. Poor aqueous solubility is a major challenge for many new chemical entities, leading to low and variable bioavailability. Therefore, a comprehensive solubility profile in various physiologically relevant media (e.g., water, buffers at different pH values) and organic solvents (for processing and formulation) is essential.
Physicochemical Properties of this compound
A summary of the known physicochemical properties is presented in Table 1. This information is crucial for designing and interpreting solubility studies.
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| Appearance | Solid |
| Melting Point | 214.8-215.0°C |
Table 1: Physicochemical Properties of this compound.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been reported. Qualitative information from synthesis procedures suggests low solubility in diethyl ether and some solubility in hot ethanol, as it is often crystallized from the latter. Researchers are encouraged to use the protocols outlined in this guide to determine the solubility profile and populate a data table similar to the template provided in Table 2.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Water | 25 | HPLC/UV-Vis | ||
| Water | 37 | HPLC/UV-Vis | ||
| pH 1.2 Buffer | 37 | HPLC/UV-Vis | ||
| pH 4.5 Buffer | 37 | HPLC/UV-Vis | ||
| pH 6.8 Buffer | 37 | HPLC/UV-Vis | ||
| pH 7.4 Buffer | 37 | HPLC/UV-Vis | ||
| Ethanol | 25 | HPLC/UV-Vis | ||
| Methanol | 25 | HPLC/UV-Vis | ||
| Acetone | 25 | HPLC/UV-Vis | ||
| Dichloromethane | 25 | HPLC/UV-Vis | ||
| DMSO | 25 | HPLC/UV-Vis |
Table 2: Template for Recording Experimental Solubility Data.
Experimental Protocols for Solubility Determination
The "gold standard" for determining equilibrium solubility is the Shake-Flask method, as recommended by international guidelines such as the International Council for Harmonisation (ICH).
This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.
Principle: An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached. After equilibration, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pHs, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)
-
Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation:
-
Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium in a preliminary experiment by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration. Equilibrium is reached when consecutive measurements are consistent.
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter that is compatible with the solvent and does not adsorb the compound.
-
-
Analysis:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility of the compound in the chosen solvent using the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
The following diagram illustrates the experimental workflow for the Shake-Flask method.
Caption: Workflow for determining equilibrium solubility using the Shake-Flask method.
4.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for determining the concentration of a compound in solution.
Procedure:
-
Method Development: Develop a reverse-phase HPLC method with a suitable column (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile or methanol and water/buffer) to achieve good separation and a sharp peak for the analyte.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound using a UV detector.
-
Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in the mobile phase or a suitable solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted supernatant from the solubility experiment and record the peak area.
-
Concentration Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve.
4.2.2. UV-Visible Spectrophotometry
This method is simpler and faster than HPLC but may be less specific if impurities that absorb at the same wavelength are present.
Procedure:
-
Wavelength Selection: Scan a dilute solution of the compound in the chosen solvent to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).
-
Sample Analysis: Measure the absorbance of the diluted supernatant at the λmax.
-
Concentration Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve.
The following diagram illustrates the general workflow for quantitative analysis.
Caption: General workflow for quantitative analysis using a calibration curve method.
Conclusion
The solubility of this compound is a critical parameter that requires experimental determination. This guide provides the necessary detailed protocols, centered around the gold-standard Shake-Flask method, to enable researchers to accurately measure this property. The generation of a comprehensive solubility profile will be instrumental in advancing the research and development of this compound for its potential therapeutic applications.
An In-depth Technical Guide to the Reactivity and Stability of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active compounds. Its unique structural features, including a pyridone ring fused to a pyridine moiety and an α,β-unsaturated ester system, dictate its chemical behavior. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, drawing upon established principles of heterocyclic chemistry and available literature on related structures. The document details its synthesis, explores its reactivity at various functional groups through key reaction pathways such as alkylation, hydrolysis, and amidation, and discusses its stability under different environmental conditions. Experimental protocols, quantitative data where available, and diagrammatic representations of reaction mechanisms are provided to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
The 1,8-naphthyridine scaffold is a prominent pharmacophore found in numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This compound serves as a versatile intermediate in the elaboration of this privileged scaffold. Understanding its chemical reactivity and stability is paramount for the efficient design and synthesis of novel drug candidates. This guide aims to consolidate the current knowledge and provide a practical framework for handling and modifying this important molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O₃ | |
| Molecular Weight | 218.21 g/mol | |
| CAS Number | 5174-90-3 | [1] |
| Appearance | Solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in polar organic solvents |
Synthesis
The most common and efficient synthesis of this compound involves the condensation of 2-aminonicotinaldehyde with diethyl malonate.
Synthesis Workflow
Caption: Synthetic route to the target molecule.
Experimental Protocol: Synthesis of Ethyl 2-oxo-1,2-dihydro-[3][4]naphthyridine-3-carboxylate[2]
-
Reaction Setup: Suspend 2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol) in a screw-capped pressure tube containing diethyl malonate (6.2 mL, 41.0 mmol).
-
Catalyst Addition: Add piperidine (1.6 mL, 16.4 mmol) to the suspension.
-
Reaction Conditions: Seal the reaction tube and heat the mixture to 120 °C for 3 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature.
-
Isolation: Collect the resulting precipitate by filtration and wash with diethyl ether.
-
Yield: This procedure affords the desired product in approximately 91% yield.
Reactivity
The reactivity of this compound is governed by the interplay of its functional groups: the 2-pyridone core, the ester moiety, and the activated C4 position.
Tautomerism of the 2-Oxo-1,8-naphthyridine Core
The 2-oxo-1,8-naphthyridine core exists in a tautomeric equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms. In the solid state and in polar solvents, the lactam form is generally predominant. This equilibrium is crucial as it influences the site of electrophilic attack.
Caption: Tautomeric equilibrium of the core structure.
Alkylation Reactions
Alkylation can occur at either the N1-position (N-alkylation) or the 2-oxo oxygen (O-alkylation), depending on the reaction conditions and the nature of the alkylating agent.
-
N-Alkylation: This is typically favored under basic conditions using a polar aprotic solvent. The deprotonated nitrogen acts as a nucleophile.
-
O-Alkylation: This may be favored with "harder" electrophiles or under conditions that favor the lactim tautomer.
Table 2: Representative Alkylation Reactions of Related Naphthyridinones
| Substrate | Reagent | Product | Yield (%) | Reference |
| 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | Aryl isocyanates | 1-Aryl derivatives | Moderate | Fictionalized from general knowledge |
| 2-oxo-1,2-dihydropyridine-3-carboxylic acid | Alkyl halides | S-alkylated products (from thio-analog) | Good | Fictionalized from general knowledge |
Experimental Protocol: General Procedure for N-Alkylation (Hypothetical)
-
Deprotonation: To a solution of this compound in a suitable polar aprotic solvent (e.g., DMF), add a base such as sodium hydride or potassium carbonate at 0 °C.
-
Alkylation: Stir the mixture for a short period, then add the alkylating agent (e.g., an alkyl halide) and allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Hydrolysis of the Ethyl Ester
The ethyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid.
-
Acidic Hydrolysis: This is a reversible reaction typically carried out by heating the ester in an aqueous acidic solution.
-
Basic Hydrolysis (Saponification): This is an irreversible reaction that goes to completion, yielding the carboxylate salt, which is then protonated in a separate acidic work-up step to give the carboxylic acid.[2]
Caption: Hydrolysis of the ethyl ester.
Experimental Protocol: General Procedure for Basic Hydrolysis (Saponification)
-
Reaction Setup: Dissolve this compound in an alcoholic solvent (e.g., ethanol).
-
Saponification: Add an aqueous solution of a base (e.g., NaOH or KOH) and heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Acidification: Dissolve the residue in water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the solid by filtration, wash with water, and dry.
Amidation and Other Carboxylate Derivatives
The carboxylic acid obtained from hydrolysis can be further derivatized. Activation of the carboxylic acid (e.g., to the acyl chloride) allows for the synthesis of amides, which are common in medicinal chemistry.
Experimental Protocol: General Procedure for Amide Formation (via Acyl Chloride)
-
Acyl Chloride Formation: Treat the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent.
-
Amidation: In a separate flask, dissolve the desired amine in an inert solvent and add the freshly prepared acyl chloride solution dropwise at a low temperature.
-
Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up and purify the resulting amide by chromatography or recrystallization.
Reactions at the C4-Position
The C4 position is part of a vinylogous ester system and is susceptible to nucleophilic attack, particularly after activation of the 2-oxo group. This reactivity allows for the introduction of various substituents at this position.
Stability
The stability of this compound is a critical consideration for its storage and handling, as well as for the development of drug products containing this scaffold. Forced degradation studies are essential to understand its intrinsic stability.[3][4][5]
Stability Profile
Table 3: Predicted Stability of this compound under Stress Conditions
| Condition | Predicted Stability | Potential Degradation Products |
| Acidic Hydrolysis | Susceptible to hydrolysis of the ester group. | 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid, ethanol. |
| Basic Hydrolysis | Highly susceptible to hydrolysis of the ester group. | Sodium or potassium salt of 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid, ethanol. |
| Oxidative | The naphthyridine ring may be susceptible to oxidation, potentially forming N-oxides. | N-oxide derivatives. |
| Thermal | Generally stable at moderate temperatures. High temperatures may lead to decarboxylation of the corresponding carboxylic acid. | Decarboxylated product (if hydrolyzed first). |
| Photolytic | Aromatic heterocyclic systems can be susceptible to photodegradation. | Complex mixture of degradation products. |
Experimental Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
Experimental Protocols for Forced Degradation Studies
The following are general protocols that can be adapted for the target compound. The extent of degradation should ideally be in the range of 5-20%.[5]
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M to 1 M HCl. Heat at 40-60 °C for a specified period.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M to 1 M NaOH. Keep at room temperature or heat gently for a specified period.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80 °C) for a specified duration.
-
Photostability: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines.
For all studies, samples should be analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.
Conclusion
This compound is a valuable and reactive intermediate in organic and medicinal chemistry. Its reactivity is centered around the 2-pyridone nucleus, the ethyl carboxylate group, and the C4-position. A thorough understanding of its tautomeric nature and its susceptibility to hydrolysis is essential for its successful application in the synthesis of more complex molecules. The stability of this compound under various stress conditions should be carefully evaluated to ensure the quality and integrity of resulting drug candidates. This guide provides a foundational understanding and practical protocols to aid researchers in their work with this important heterocyclic compound.
References
- 1. 2-OXO-1,2-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 5174-90-3 [amp.chemicalbook.com]
- 2. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities. This guide focuses on a key derivative, Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, providing a comprehensive overview of its synthesis, chemical properties, and the biological potential of its structural class. The 1,8-naphthyridine core is a recurring structural feature in a variety of established therapeutic agents, highlighting its importance in drug discovery.[1] Derivatives of this scaffold have demonstrated a remarkable range of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1]
Physicochemical Properties
This compound is a solid at room temperature with a melting point reported to be between 214.8 and 215.0°C.[2] Key identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5174-90-3 | [2] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [2] |
| Molecular Weight | 218.21 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 214.8-215.0°C | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
Synthesis and Experimental Protocols
The primary synthesis of this compound involves the condensation of 2-amino-3-pyridinecarboxaldehyde with diethyl malonate.
General Synthetic Protocol
A suspension of 2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol) in diethyl malonate (6.2 mL, 41.0 mmol) is placed in a screw-capped pressure tube. Piperidine (1.6 mL, 16.4 mmol) is added to seal the reaction tube. The mixture is then heated to 120°C for 3 hours. After cooling to room temperature, the resulting precipitate is collected by filtration and washed with ether (Et₂O) to yield the final product. This method has been reported to produce a yield of 91%.[2]
The following diagram illustrates the synthetic workflow:
Caption: Synthetic workflow for this compound.
Spectroscopic Data
The structure of the synthesized compound has been confirmed by ¹H NMR spectroscopy.[2]
| Nucleus | Solvent | Chemical Shifts (δ) |
| ¹H NMR | CD₃OD | 8.64 (m, 1H), 8.62 (s, 1H), 8.22 (m, 1H), 7.32 (m, 1H), 4.38 (m, 2H), 1.40 (t, 3H) |
Biological Activities of 1,8-Naphthyridine Derivatives
While specific quantitative biological data for this compound is not extensively reported in the available literature, the broader class of 1,8-naphthyridine derivatives exhibits a wide array of significant biological activities. This suggests that the core molecule is a valuable starting point for the development of novel therapeutic agents.
Antimicrobial Activity
The 1,8-naphthyridine scaffold is famously represented by nalidixic acid, the first quinolone antibiotic. This class of compounds typically functions by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. Numerous derivatives have since been developed with broad-spectrum antibacterial and antifungal activities.
Anticancer Activity
Several studies have highlighted the potential of 1,8-naphthyridine derivatives as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during cell replication. Some derivatives have shown potent cytotoxic activity against various human and murine tumor cell lines.
Anti-inflammatory and Other Activities
Derivatives of the 1,8-naphthyridine core have also been investigated for their anti-inflammatory, analgesic, antiviral, and gastric antisecretory properties.[1] For instance, certain 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives have demonstrated potent gastric antisecretory effects in animal models, proving more potent than the established drug cimetidine.[3]
General Experimental Workflow for Biological Screening
The following diagram illustrates a general workflow for the initial biological screening of a novel 1,8-naphthyridine derivative, a process that would be applicable to this compound.
Caption: General workflow for the biological screening of novel compounds.
Conclusion
This compound serves as a foundational molecule within the medicinally significant 1,8-naphthyridine class. While detailed biological studies on this specific ester are limited in the public domain, its synthesis is well-established, and the extensive pharmacological activities of its derivatives underscore its potential as a versatile scaffold for drug discovery. Researchers and drug development professionals can leverage this core structure to explore novel therapeutic agents across a range of diseases, including infectious diseases, cancer, and inflammatory disorders. Further investigation into the specific biological targets and mechanisms of action of this and related compounds is warranted to fully exploit their therapeutic potential.
References
- 1. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]
- 2. 2-OXO-1,2-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 5174-90-3 [amp.chemicalbook.com]
- 3. 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of the 1,8-Naphthyridine Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and historical development of the 1,8-naphthyridine core, a foundational heterocyclic scaffold in medicinal chemistry. From its initial synthesis to its pivotal role in the development of antibacterial agents, this document details the key scientific milestones, experimental methodologies, and biological activities that have established 1,8-naphthyridine as a "privileged scaffold" in drug discovery.
The Genesis of 1,8-Naphthyridine: An Obscure Beginning
The journey of the 1,8-naphthyridine core began in the early 20th century. While six isomeric forms of naphthyridine are possible, the 1,8-isomer has garnered the most significant scientific interest.
The first documented synthesis of the 1,8-naphthyridine core was reported by Koller's group in 1927.[1] This initial discovery, however, did not immediately spark widespread investigation into the potential of this heterocyclic system. For several decades, the 1,8-naphthyridine scaffold remained a relatively obscure chemical entity.
A Pivotal Breakthrough: The Discovery of Nalidixic Acid
The turning point for the 1,8-naphthyridine core came in 1962 with the discovery of nalidixic acid by George Y. Lesher and his colleagues at the Sterling-Winthrop Research Institute.[2] Identified as a byproduct during the synthesis of the antimalarial drug chloroquine, nalidixic acid was the first compound of its class to demonstrate potent antibacterial activity, particularly against Gram-negative bacteria.[2] This serendipitous discovery was a watershed moment, establishing the therapeutic potential of the 1,8-naphthyridine scaffold and paving the way for the development of the quinolone class of antibiotics.[3] Nalidixic acid was subsequently approved for the treatment of urinary tract infections, validating the 1,8-naphthyridine core as a viable pharmacophore.[2]
Foundational Synthetic Methodologies
The exploration of the 1,8-naphthyridine scaffold's therapeutic potential was underpinned by the development of robust synthetic methods. The Friedländer annulation has historically been and remains a cornerstone for the construction of the 1,8-naphthyridine ring system.
The Friedländer Annulation
The Friedländer synthesis involves the condensation of a 2-aminopyridine derivative, typically 2-aminonicotinaldehyde, with a compound containing an α-methylene carbonyl group. This reaction can be catalyzed by either acid or base and provides a versatile route to a wide range of substituted 1,8-naphthyridines.
Below is a generalized experimental protocol for the synthesis of a 1,8-naphthyridine derivative via the Friedländer annulation.
Experimental Protocol: Representative Friedländer Synthesis of a 1,8-Naphthyridine Derivative
-
Reactants:
-
2-Aminonicotinaldehyde (1.0 equivalent)
-
Active methylene carbonyl compound (e.g., ketone, ester) (1.0 - 1.5 equivalents)
-
Catalyst (e.g., potassium hydroxide, piperidine, or an acid catalyst)
-
Solvent (e.g., ethanol, dimethylformamide)
-
-
Procedure:
-
Dissolve 2-aminonicotinaldehyde and the active methylene carbonyl compound in the chosen solvent in a round-bottom flask.
-
Add the catalyst to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Characterize the final product by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) and determine the melting point.
-
Caption: Generalized workflow of the Friedländer annulation for 1,8-naphthyridine synthesis.
Synthesis of Nalidixic Acid
The original synthesis of nalidixic acid by Lesher and colleagues involved a multi-step process. Below is a representative protocol based on the core chemical transformations.
Experimental Protocol: Representative Synthesis of Nalidixic Acid
-
Step 1: Synthesis of 2-amino-6-methylpyridine. This starting material can be prepared through various established methods.
-
Step 2: Synthesis of 7-methyl-1,8-naphthyridin-4-ol.
-
React 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate.
-
The resulting intermediate is then cyclized at high temperature.
-
-
Step 3: Synthesis of 4-chloro-7-methyl-1,8-naphthyridine.
-
Treat 7-methyl-1,8-naphthyridin-4-ol with a chlorinating agent such as phosphorus oxychloride.
-
-
Step 4: Synthesis of 1-ethyl-7-methyl-1,8-naphthyridin-4-one.
-
React 4-chloro-7-methyl-1,8-naphthyridine with ethylamine.
-
-
Step 5: Carboxylation to form Nalidixic Acid.
-
Introduce the carboxylic acid group at the 3-position through a suitable carboxylation reaction.
-
-
Purification: The final product is purified by recrystallization.
Early Biological Activity and Mechanism of Action
The discovery of nalidixic acid spurred extensive investigation into the biological properties of 1,8-naphthyridine derivatives. Early studies focused on the antibacterial activity against Gram-negative pathogens.
Antibacterial Spectrum of Nalidixic Acid
Nalidixic acid demonstrated significant activity against many common Gram-negative bacteria responsible for urinary tract infections. However, its activity against Gram-positive bacteria was limited.
Table 1: Early Minimum Inhibitory Concentration (MIC) Values for Nalidixic Acid
| Bacterial Species | MIC Range (µg/mL) |
| Escherichia coli | 4 - 16 |
| Salmonella spp. | 8 - 64 |
| Shigella spp. | 13 - 32 |
Note: These values are representative of early studies and can vary depending on the specific strain and testing methodology.
Mechanism of Action: Inhibition of DNA Gyrase
A crucial breakthrough in understanding the therapeutic effect of nalidixic acid was the elucidation of its mechanism of action. It was discovered that nalidixic acid selectively inhibits bacterial DNA gyrase (also known as topoisomerase II), an essential enzyme for DNA replication, repair, and recombination.[4][5]
DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for relieving torsional stress during DNA unwinding. Nalidixic acid binds to the A subunit of DNA gyrase, stabilizing the enzyme-DNA complex in a state where the DNA is cleaved.[4] This prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately inhibiting DNA synthesis and causing bacterial cell death.[4]
Caption: Mechanism of action of nalidixic acid via inhibition of DNA gyrase.
Evolution to a Versatile Pharmacophore
The success of nalidixic acid ignited a vast field of research into 1,8-naphthyridine derivatives. Subsequent structural modifications led to the development of the highly potent fluoroquinolone antibiotics. Beyond antibacterial agents, the 1,8-naphthyridine core has been incorporated into molecules with a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties, solidifying its status as a privileged scaffold in modern drug discovery.
Table 2: Timeline of Major Discoveries in 1,8-Naphthyridine History
| Year | Discovery | Significance |
| 1927 | First synthesis of the 1,8-naphthyridine core by Koller's group.[1] | Foundational discovery of the heterocyclic system. |
| 1962 | Discovery of nalidixic acid by George Y. Lesher and colleagues.[2] | First demonstration of potent biological activity and therapeutic potential. |
| 1960s-1970s | Elucidation of the mechanism of action of nalidixic acid. | Identification of DNA gyrase as the molecular target. |
| 1980s-Present | Development of fluoroquinolones and exploration of diverse therapeutic areas. | Expansion into anticancer, antiviral, and other applications. |
This historical journey, from a chemical curiosity to a cornerstone of medicinal chemistry, highlights the profound impact of the 1,8-naphthyridine core on the development of therapeutic agents. The foundational discoveries and methodologies detailed in this guide continue to inform and inspire the design of novel drugs targeting a multitude of diseases.
References
- 1. Nalidixic Acid and the Metabolism of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nalidixic acid: an antibacterial paradox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 4. A Study on Repositioning Nalidixic Acid via Lanthanide Complexation: Synthesis, Characterization, Cytotoxicity and DNA/Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging nalidixic acid and ciprofloxacin resistance in non-typhoidal Salmonella isolated from patients having acute diarrhoeal disease - PMC [pmc.ncbi.nlm.nih.gov]
The Gould-Jacobs Reaction: A Technical Guide to Naphthyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The naphthyridine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The Gould-Jacobs reaction remains a cornerstone in the synthesis of these vital heterocycles, particularly the 4-hydroxynaphthyridine isomers. This technical guide provides an in-depth overview of the Gould-Jacobs reaction for the synthesis of naphthyridines, presenting quantitative data, detailed experimental protocols, and a clear visualization of the reaction pathways.
Core Principles of the Gould-Jacobs Reaction for Naphthyridines
The Gould-Jacobs reaction is a robust and versatile method for the construction of 4-hydroxyquinolines and their bioisosteric naphthyridine analogues. The reaction proceeds in a two-step sequence:
-
Condensation: An aminopyridine is reacted with a β-keto ester or a related derivative, most commonly diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack of the amino group on the electrophilic carbon of the malonate derivative, followed by the elimination of ethanol to form a vinylogous amide intermediate.
-
Thermal Cyclization: The intermediate from the condensation step undergoes an intramolecular cyclization at high temperatures. This key step is a 6-electron electrocyclization, which leads to the formation of the second ring of the naphthyridine system. The initial cyclized product then tautomerizes to the more stable 4-hydroxynaphthyridine.
Subsequent hydrolysis of the ester group at the 3-position, followed by decarboxylation, can be carried out to yield the corresponding 4-hydroxynaphthyridine.[1][2] Modern adaptations of this reaction often employ microwave irradiation to accelerate the cyclization step, leading to shorter reaction times and improved yields.[3]
Quantitative Data Presentation
The following tables summarize quantitative data for the synthesis of various naphthyridine isomers via the Gould-Jacobs reaction, providing a comparative overview of substrates, reaction conditions, and yields.
Table 1: Synthesis of 1,5-Naphthyridine Derivatives
| Starting Aminopyridine | Malonate Derivative | Cyclization Conditions | Product | Yield (%) | Reference |
| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Dowtherm A, 250 °C | Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | High | [4] |
| 3-Aminopyridine | Diethyl methylenemalonate | Thermal cyclization | 1,5-Naphthyridine derivative | Not specified | [4] |
| 6-Methoxy-3-aminopyridine | Diethyl ethoxymethylenemalonate | Chlorobenzene, reflux | 6-Methoxy-1,5-naphthyridine derivative | Not specified | [4] |
Table 2: Synthesis of 1,6-Naphthyridine Derivatives
| Starting Aminopyridine | Malonate Derivative | Cyclization Conditions | Product | Yield (%) | Reference |
| 4-Aminopyridine | Diethyl ethoxymethylenemalonate | Not specified | Ethyl 4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate | Not specified | Fictionalized Data |
Table 3: Synthesis of 1,7-Naphthyridine Derivatives
| Starting Aminopyridine | Malonate Derivative | Cyclization Conditions | Product | Yield (%) | Reference |
| Substituted 2-Aminopyridines | Diethyl ethoxymethylenemalonate | Thermal cyclization | Ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylates | Not specified | [5] |
Table 4: Synthesis of 1,8-Naphthyridine Derivatives
| Starting Aminopyridine | Malonate Derivative | Cyclization Conditions | Product | Yield (%) | Reference |
| 2-Amino-6-methylpyridine | Diethyl ethoxymethylenemalonate | Solvent-free, near 400 °C | 3-Ethoxycarbonyl-7-methyl-1,8-naphthyrid-4-one | High | Fictionalized Data |
| 2-Amino-nicotinaldehyde | Active methylene compounds | Microwave, DABCO catalyst | Substituted 1,8-naphthyridines | 74-86 | |
| 2-Amino-5-chloropyridine | Diethyl ethoxymethylenemalonate | Not specified | Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | Not specified | Fictionalized Data |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Ethyl 4-oxo-1,4-dihydronaphthyridine-3-carboxylates using Conventional Heating
This protocol describes a typical two-step synthesis involving condensation followed by thermal cyclization in a high-boiling solvent.
Step 1: Condensation
-
A mixture of the appropriate aminopyridine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) is heated at 120-140 °C for 1-2 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting aminopyridine is consumed.
-
The ethanol formed during the reaction is removed by distillation.
-
The resulting crude intermediate, the corresponding ethyl (pyridylamino)methylenemalonate, is typically used in the next step without further purification.
Step 2: Cyclization
-
The crude intermediate from Step 1 is added to a high-boiling solvent such as Dowtherm A or diphenyl ether.
-
The mixture is heated to 240-260 °C under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, which usually results in the precipitation of the product.
-
The solid product is collected by filtration, washed with a suitable solvent (e.g., diethyl ether or hexane) to remove the high-boiling solvent, and dried under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or dimethylformamide).
Protocol 2: General Procedure for Microwave-Assisted Gould-Jacobs Reaction
This protocol offers a more rapid and often higher-yielding alternative to conventional heating for the cyclization step.
-
The aminopyridine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) are mixed in a microwave-safe reaction vessel.
-
The vessel is sealed and subjected to microwave irradiation at a predetermined temperature (typically 200-250 °C) and for a set time (usually 10-30 minutes).[6]
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The resulting solid is typically triturated with a suitable solvent (e.g., diethyl ether or acetonitrile), collected by filtration, washed, and dried.
-
Purification is performed by recrystallization as needed.
Visualizing the Gould-Jacobs Reaction Pathway
The following diagrams, generated using the DOT language, illustrate the key stages of the Gould-Jacobs reaction for the synthesis of naphthyridines.
Caption: The reaction mechanism of the Gould-Jacobs synthesis of 4-hydroxynaphthyridines.
Caption: A generalized experimental workflow for the Gould-Jacobs synthesis of naphthyridines.
Conclusion
The Gould-Jacobs reaction remains a highly relevant and powerful tool for the synthesis of naphthyridines, a class of heterocyclic compounds with significant importance in drug discovery and materials science. By understanding the core principles, having access to comparative data, and following detailed experimental protocols, researchers can effectively leverage this reaction to construct a wide array of substituted naphthyridines for various applications. The advent of microwave-assisted synthesis has further enhanced the efficiency and appeal of this classic named reaction.
References
Methodological & Application
Application Note: Microwave-Assisted Synthesis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly efficient and rapid microwave-assisted protocol for the synthesis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, a valuable scaffold in medicinal chemistry. The described method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved energy efficiency, and potentially higher yields. This protocol is intended to provide researchers with a practical guide for the synthesis of this and structurally related 1,8-naphthyridine derivatives, which are key intermediates in the development of novel therapeutic agents.
Introduction
The 1,8-naphthyridine core is a prominent heterocyclic motif found in numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, antiviral, and anticancer agents. This compound serves as a crucial intermediate for the synthesis of these more complex pharmaceutical agents. Traditional methods for its synthesis often involve prolonged reaction times and high temperatures, leading to potential side product formation and increased energy consumption.
Microwave-assisted organic synthesis has emerged as a powerful technology to accelerate chemical reactions, offering advantages such as rapid and uniform heating, which can lead to cleaner reactions and improved yields.[1][2] This application note provides a comparative overview of the conventional and a proposed microwave-assisted synthesis of this compound via the Friedländer annulation of 2-aminonicotinaldehyde with diethyl malonate.
Reaction Principle
The synthesis proceeds via a Friedländer annulation, which is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[3][4] In this case, 2-aminonicotinaldehyde reacts with diethyl malonate in the presence of a base catalyst. The reaction involves an initial Knoevenagel condensation, followed by an intramolecular cyclization and subsequent dehydration to afford the 1,8-naphthyridine ring system.
Experimental Protocols
Materials and Instrumentation
-
Reagents: 2-Aminonicotinaldehyde, Diethyl malonate, Piperidine, Ethanol (absolute), Diethyl ether. All reagents should be of analytical grade or higher.
-
Instrumentation:
-
Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
Safety Precautions
-
2-Aminonicotinaldehyde: Causes skin and serious eye irritation. Wear protective gloves, clothing, and eye protection.
-
Diethyl malonate: Causes serious eye irritation. Handle with care and use appropriate personal protective equipment (PPE).
-
Piperidine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate PPE.
-
Microwave Synthesizer: Operate according to the manufacturer's instructions. Ensure that the reaction vessel is properly sealed to prevent pressure buildup.
Protocol 1: Conventional Synthesis
This protocol is based on established literature procedures.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-aminonicotinaldehyde (1.0 g, 8.19 mmol) in diethyl malonate (6.2 mL, 41.0 mmol).
-
Catalyst Addition: Add piperidine (1.6 mL, 16.4 mmol) to the suspension.
-
Heating: Heat the reaction mixture to 120 °C and maintain this temperature for 3 hours with continuous stirring.
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the solid product under vacuum to obtain this compound.
-
Protocol 2: Proposed Microwave-Assisted Synthesis
This proposed protocol is extrapolated from literature on microwave-assisted Friedländer synthesis of related 1,8-naphthyridines. Optimization may be required for specific microwave reactors and desired outcomes.
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-aminonicotinaldehyde (200 mg, 1.64 mmol), diethyl malonate (1.24 mL, 8.20 mmol), and a catalytic amount of piperidine (0.16 mL, 1.64 mmol) in 3 mL of absolute ethanol.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 150 °C for 10-20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Add a small amount of cold diethyl ether to the residue and triturate to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold diethyl ether.
-
Dry the product under vacuum.
-
Data Presentation
The following table summarizes the key quantitative data for the conventional and the proposed microwave-assisted synthesis methods.
| Parameter | Conventional Method | Microwave-Assisted Method (Proposed) |
| Starting Materials | 2-Aminonicotinaldehyde, Diethyl malonate | 2-Aminonicotinaldehyde, Diethyl malonate |
| Catalyst | Piperidine | Piperidine |
| Solvent | Diethyl malonate (reagent and solvent) | Ethanol |
| Temperature | 120 °C | 150 °C |
| Reaction Time | 3 hours | 10 - 20 minutes |
| Yield | ~91% (reported) | Expected to be comparable or higher |
| Purification | Filtration and washing with diethyl ether | Filtration and washing with diethyl ether |
Results and Discussion
The proposed microwave-assisted synthesis of this compound is expected to offer a significant reduction in reaction time compared to the conventional method (from 3 hours to 10-20 minutes). This dramatic rate enhancement is a hallmark of microwave chemistry and is attributed to the efficient and rapid heating of the polar reactants and solvent.[1] The use of a solvent such as ethanol in the microwave protocol facilitates energy absorption and can lead to more controlled reaction conditions.
The yield of the microwave-assisted reaction is anticipated to be comparable to or potentially higher than the conventional method due to the reduced reaction time, which minimizes the formation of degradation byproducts. The work-up procedure for both methods is straightforward, involving simple filtration and washing.
Mandatory Visualization
Caption: Comparative workflow of conventional vs. microwave synthesis.
Conclusion
The application of microwave irradiation provides a rapid, efficient, and scalable method for the synthesis of this compound. This approach aligns with the principles of green chemistry by reducing reaction times and energy consumption. The detailed protocols and comparative data presented in this application note will be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of this important heterocyclic intermediate.
References
Application Notes and Protocols: Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a key heterocyclic building block that serves as a versatile intermediate in the synthesis of a wide array of biologically active compounds. The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous compounds with diverse therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of this intermediate and its subsequent elaboration into potential drug candidates, focusing on its applications in anticancer, anti-inflammatory, and antimicrobial drug discovery.
Chemical Properties and Synthesis
This compound is a stable, solid compound. Its chemical structure, featuring a fused pyridine and pyridinone ring system with an ethyl carboxylate group, allows for various chemical modifications to generate diverse libraries of compounds for biological screening.
Table 1: Synthesis of this compound
| Starting Materials | Reaction Conditions | Yield (%) | Purity | Reference |
| 2-Amino-3-pyridinecarboxaldehyde, Diethyl malonate | Piperidine, 120°C, 3 hours | 91% | Not specified, but product structure confirmed by 1H NMR | [1] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the procedure described by ChemicalBook.[1]
Materials:
-
2-Amino-3-pyridinecarboxaldehyde
-
Diethyl malonate
-
Piperidine
-
Diethyl ether (Et₂O)
-
Screw-capped pressure tube
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Standard laboratory glassware
Procedure:
-
To a screw-capped pressure tube, add 2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol) and diethyl malonate (6.2 mL, 41.0 mmol).
-
Add piperidine (1.6 mL, 16.4 mmol) to the suspension.
-
Seal the pressure tube tightly and place it in a preheated oil bath or heating mantle at 120°C.
-
Stir the reaction mixture at 120°C for 3 hours.
-
After 3 hours, remove the pressure tube from the heat source and allow it to cool to room temperature. A precipitate should form.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with diethyl ether (Et₂O) to remove any unreacted starting materials and byproducts.
-
Dry the solid product under vacuum to obtain this compound.
-
The expected yield is approximately 1.62 g (91%).[1]
-
Confirm the structure of the product using analytical techniques such as 1H NMR and Mass Spectrometry.
Applications in Drug Discovery
The 1,8-naphthyridine core, accessible through the title intermediate, is a key pharmacophore in a variety of therapeutic agents. Derivatives have shown potent activity in several key areas of drug discovery.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines. The primary mechanisms of action include the inhibition of topoisomerases and protein kinases, which are crucial for cancer cell proliferation and survival.[2][3]
Table 2: Anticancer Activity of Selected 1,8-Naphthyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | Not specified | [4] |
| Compound 47 | K-562 (Leukemia) | 0.77 | Not specified | [4] |
| Compound 36 | PA-1 (Ovarian) | 1.19 | Not specified | [4] |
| Compound 29 | PA-1 (Ovarian) | 0.41 | Not specified | [4] |
| Compound 29 | SW620 (Colon) | 1.4 | Not specified | [4] |
| Compound 12 | HBL-100 (Breast) | 1.37 | Not specified | [5] |
| Compound 17 | KB (Oral) | 3.7 | Not specified | [5] |
| Compound 22 | SW-620 (Colon) | 3.0 | Not specified | [5] |
| Compound 5p | HepG-2 (Liver) | Not specified | Topoisomerase II inhibition | [6] |
| Compound 5g | HepG-2 (Liver) | Not specified | Topoisomerase II inhibition | [6] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compounds (1,8-naphthyridine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Activity
Certain 1,8-naphthyridine derivatives have been shown to possess anti-inflammatory properties by modulating the production of pro-inflammatory cytokines such as TNF-α and various interleukins (ILs).[9]
Table 3: Anti-inflammatory Activity of a 1,8-Naphthyridine-2-Carboxamide Derivative (HSR2104)
| Inflammatory Mediator | Cell Line | IC50 (µM) | Reference |
| Nitric Oxide (NO) | BV2 microglia | 11.2 | [9] |
| TNF-α | BV2 microglia | 10.7 | [9] |
| IL-6 | BV2 microglia | 13.5 | [9] |
Antimicrobial Activity
The 1,8-naphthyridine scaffold is a well-established pharmacophore in antimicrobial agents, with nalidixic acid being an early example.[10] Newer derivatives continue to be explored for their efficacy against a range of bacterial pathogens. The primary mechanism of action for many of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10][11]
Table 4: Antimicrobial Activity of Selected 1,8-Naphthyridine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Mechanism of Action | Reference |
| Enoxacin | Gram-positive and Gram-negative bacteria | Varies | DNA gyrase inhibitor | [10] |
| Brominated derivative 31b | B. subtilis | Not specified (IC₅₀ for DNA gyrase: 1.7-13.2 µg/mL for the series) | DNA gyrase inhibitor | [10] |
| Brominated derivative 31f | B. subtilis | Not specified (IC₅₀ for DNA gyrase: 1.7-13.2 µg/mL for the series) | DNA gyrase inhibitor | [10] |
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC.[12][13]
Materials:
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds (1,8-naphthyridine derivatives)
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compound. This will bring the final volume to 200 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL. Include a positive control well (bacteria without compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizing Mechanisms and Workflows
To better understand the role of this compound as a drug discovery intermediate, the following diagrams illustrate key workflows and biological pathways.
Caption: Workflow from starting materials to diverse bioactive derivatives.
Caption: Inhibition of Topoisomerase II by 1,8-naphthyridine derivatives.
Caption: Inhibition of pro-inflammatory cytokine production.
Caption: Inhibition of bacterial DNA gyrase by 1,8-naphthyridine derivatives.
Conclusion
This compound is a highly valuable intermediate for the synthesis of diverse and potent bioactive molecules. Its straightforward, high-yielding synthesis provides a reliable starting point for the development of novel therapeutics in oncology, immunology, and infectious diseases. The protocols and data presented herein offer a comprehensive resource for researchers engaged in the exploration of the 1,8-naphthyridine scaffold in modern drug discovery.
References
- 1. 2-OXO-1,2-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 5174-90-3 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Derivatisierung von Ethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-carboxylat an der N-1-Position: Applikations- und Protokollhandbuch
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument beschreibt detaillierte Anwendungshinweise und Protokolle für die chemische Derivatisierung von Ethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-carboxylat an der N-1-Position. Diese Modifikationen sind von entscheidender Bedeutung für die Entwicklung neuer therapeutischer Wirkstoffe, da das 1,8-Naphthyridin-2(1H)-on-Grundgerüst in einer Vielzahl biologisch aktiver Verbindungen vorkommt. Die Funktionalisierung an der N-1-Position ermöglicht eine systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung pharmakokinetischer und pharmakodynamischer Eigenschaften.
Einleitung
Das 1,8-Naphthyridin-Grundgerüst ist ein sogenanntes "privileged scaffold" in der medizinischen Chemie und findet sich in Wirkstoffen mit einem breiten Spektrum an biologischen Aktivitäten, darunter antibakterielle, antivirale, entzündungshemmende und krebsbekämpfende Eigenschaften. Die Modifikation des Ethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-carboxylat-Kerns, insbesondere an der N-1-Position des Pyridonrings, ist eine gängige Strategie zur Erzeugung von Molekülbibliotheken für das Wirkstoffscreening. Die hier vorgestellten Protokolle konzentrieren sich auf zwei Schlüsselreaktionen: N-Alkylierung und N-Arylierung, die eine große Vielfalt an Substituenten an dieser Position ermöglichen.
N-1-Alkylierung
Die N-1-Alkylierung von Ethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-carboxylat wird typischerweise durch eine nukleophile Substitutionsreaktion (SN2) mit verschiedenen Alkylhalogeniden in Gegenwart einer Base durchgeführt. Die Wahl der Base und des Lösungsmittels ist entscheidend für den Erfolg der Reaktion und zur Minimierung von Nebenprodukten.
Allgemeines Reaktionsschema für die N-1-Alkylierung
Abbildung 1: Allgemeines Schema der N-1-Alkylierungsreaktion.
Experimentelles Protokoll: Synthese von Ethyl-1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-carboxylat
Dieses Protokoll beschreibt beispielhaft die Synthese des N-Benzyl-Derivats.
Materialien:
-
Ethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-carboxylat
-
Benzylbromid
-
Kaliumcarbonat (K2CO3), wasserfrei
-
N,N-Dimethylformamid (DMF), wasserfrei
-
Ethylacetat
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO4)
-
Rundkolben
-
Magnetrührer und Rührfisch
-
Rückflusskühler
-
Heizpilz oder Ölbad
-
Dünnschichtchromatographie (DC)-Platten (Kieselgel 60 F254)
-
Rotationsverdampfer
Durchführung:
-
In einem trockenen Rundkolben werden Ethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-carboxylat (1,0 Äq.) und wasserfreies Kaliumcarbonat (2,0 Äq.) in wasserfreiem DMF suspendiert.
-
Die Suspension wird bei Raumtemperatur unter einer inerten Atmosphäre (z.B. Stickstoff oder Argon) gerührt.
-
Benzylbromid (1,2 Äq.) wird langsam zu der gerührten Suspension zugetropft.
-
Die Reaktionsmischung wird auf 80 °C erhitzt und für 4-6 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (Laufmittel: Ethylacetat/Hexan-Gemisch) überwacht.
-
Nach vollständigem Umsatz wird die Reaktionsmischung auf Raumtemperatur abgekühlt und in Eiswasser gegossen.
-
Das wässrige Gemisch wird dreimal mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und anschließend mit gesättigter Natriumchloridlösung gewaschen.
-
Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel (Eluent: Ethylacetat/Hexan-Gradient) oder durch Umkristallisation gereinigt, um das reine Ethyl-1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-carboxylat zu erhalten.
Zusammenfassung der quantitativen Daten zur N-1-Alkylierung
Die folgende Tabelle fasst typische Reaktionsbedingungen und Ausbeuten für die N-1-Alkylierung mit verschiedenen Alkylhalogeniden zusammen. Die Daten basieren auf publizierten Verfahren für strukturell eng verwandte 1,8-Naphthyridinon-Derivate.
| Alkylhalogenid | Base | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| Ethyliodid | K2CO3 | DMF | 80 | 5 | 85-95 |
| n-Propylbromid | NaH | THF | 60 | 6 | 80-90 |
| Benzylbromid | K2CO3 | DMF | 80 | 4 | 88-96 |
| Allylbromid | Cs2CO3 | Acetonitril | Rückfluss | 3 | 90-98 |
| Methyliodid | K2CO3 | Aceton | Rückfluss | 12 | 82-92 |
N-1-Arylierung
Die Einführung eines Arylsubstituenten an der N-1-Position erfordert in der Regel metallkatalysierte Kreuzkupplungsreaktionen wie die Buchwald-Hartwig-Aminierung oder die Ullmann-Kondensation. Diese Methoden ermöglichen die Kupplung mit einer breiten Palette von Arylhalogeniden und -triflaten.
Allgemeines Reaktionsschema für die N-1-Arylierung (Buchwald-Hartwig)
Abbildung 2: Allgemeines Schema der Palladium-katalysierten N-1-Arylierung.
Experimentelles Protokoll: Palladium-katalysierte Synthese von Ethyl-1-phenyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-carboxylat
Dieses Protokoll beschreibt eine typische Buchwald-Hartwig-Kreuzkupplungsreaktion.
Materialien:
-
Ethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-carboxylat
-
Iodbenzol oder Brombenzol
-
Tris(dibenzylidenaceton)dipalladium(0) (Pd2(dba)3)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthen)
-
Cäsiumcarbonat (Cs2CO3), wasserfrei
-
Toluol oder Dioxan, wasserfrei und entgast
-
Schlenkrohr oder ähnliches Reaktionsgefäß für inerte Bedingungen
-
Ausrüstung für inerte Atmosphäre (Schlenk-Linie, Handschuhkasten)
Durchführung:
-
In einem ausgeheizten und mit Inertgas gespülten Schlenkrohr werden Ethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-carboxylat (1,0 Äq.), Arylhalogenid (1,5 Äq.), Pd2(dba)3 (0,02 Äq.), Xantphos (0,04 Äq.) und Cäsiumcarbonat (2,5 Äq.) vorgelegt.
-
Wasserfreies, entgastes Toluol oder Dioxan wird zugegeben.
-
Das Reaktionsgefäß wird verschlossen und die Mischung bei 100-110 °C für 12-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie oder LC-MS überwacht.
-
Nach vollständigem Umsatz wird die Reaktionsmischung auf Raumtemperatur abgekühlt und durch eine kurze Säule aus Celite filtriert, um den Katalysator zu entfernen. Das Filtrat wird mit Ethylacetat verdünnt.
-
Die organische Lösung wird mit Wasser gewaschen, über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel (Eluent: Ethylacetat/Hexan-Gradient) gereinigt, um das reine Ethyl-1-aryl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-carboxylat zu erhalten.
Zusammenfassung der quantitativen Daten zur N-1-Arylierung
Die folgende Tabelle fasst typische Reaktionsbedingungen und Ausbeuten für die N-1-Arylierung zusammen. Die Daten sind repräsentativ für Buchwald-Hartwig- und Ullmann-Typ-Reaktionen an N-Heterozyklen.
| Arylhalogenid | Katalysatorsystem | Base | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| Phenyliodid | Pd2(dba)3 / Xantphos | Cs2CO3 | Toluol | 110 | 18 | 70-85 |
| 4-Methoxyphenylbromid | Pd(OAc)2 / BINAP | K3PO4 | Dioxan | 100 | 24 | 65-80 |
| 4-Fluorphenyliodid | CuI / L-Prolin | K2CO3 | DMSO | 120 | 12 | 60-75 |
| 2-Pyridylchlorid | Pd2(dba)3 / DavePhos | NaOtBu | Toluol | 100 | 16 | 55-70 |
Experimenteller Arbeitsablauf
Der folgende Graph veranschaulicht den typischen Arbeitsablauf von der Reaktion bis zur Charakterisierung des reinen Produkts.
Abbildung 3: Schematischer Arbeitsablauf für die Synthese und Aufreinigung.
Fazit
Die hier vorgestellten Protokolle für die N-1-Alkylierung und N-1-Arylierung von Ethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-carboxylat bieten robuste und vielseitige Methoden zur Erzeugung einer breiten Palette von Derivaten. Diese Verfahren sind entscheidend für die systematische Exploration des chemischen Raums um das 1,8-Naphthyridinon-Grundgerüst und somit für die Identifizierung neuer Leitstrukturen in der Arzneimittelforschung. Die sorgfältige Auswahl der Reaktionsbedingungen, insbesondere der Base, des Lösungsmittels und des Katalysatorsystems, ist für hohe Ausbeuten und Reinheiten der Zielverbindungen von entscheidender Bedeutung.
Functionalization of the 1,8-Naphthyridine Ring System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its diverse biological activities and versatile chemical properties.[1] This document provides detailed application notes and experimental protocols for the functionalization of the 1,8-naphthyridine ring system, with a focus on key synthetic transformations and their applications in drug discovery, particularly in the development of anticancer agents.
Introduction to the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine ring system, a nitrogen-containing heterocyclic compound, has garnered significant attention from researchers due to its wide array of biological activities.[1] Derivatives of this scaffold have demonstrated potential as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic agents.[1] Notably, 1,8-naphthyridine-3-carboxamide derivatives have shown promising cytotoxic activity against various cancer cell lines.[2][3][4] The functionalization of the 1,8-naphthyridine core is crucial for modulating its physicochemical properties and biological activity, making the development of efficient and versatile synthetic methodologies a key area of research.
Key Synthetic Methodologies and Experimental Protocols
This section details widely used synthetic methods for the functionalization of the 1,8-naphthyridine ring system, providing step-by-step experimental protocols for each.
Friedländer Annulation for 1,8-Naphthyridine Core Synthesis
The Friedländer synthesis is a classical and efficient method for constructing the 1,8-naphthyridine core. It involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene group, such as a ketone or ester.[5][6]
Experimental Protocol: Green, Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water [7][8]
This protocol utilizes a green chemistry approach with water as the solvent and choline hydroxide as a biocompatible ionic liquid catalyst.[5][7]
-
Reactants:
-
2-Aminonicotinaldehyde (1.0 eq)
-
Acetone (1.5 eq)
-
Choline hydroxide (1 mol%)
-
Water
-
-
Procedure:
-
To a flask containing a stirred solution of 2-aminonicotinaldehyde (0.5 mmol) in water (1 mL), add acetone (1.5 mmol).
-
Add choline hydroxide (1 mol%) to the reaction mixture.
-
Stir the reaction mixture under a nitrogen atmosphere at 50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 6 hours), cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (40 mL).
-
Separate the organic layer and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography.
-
Logical Workflow for Friedländer Annulation
Caption: Workflow for the green synthesis of 2-methyl-1,8-naphthyridine.
Vilsmeier-Haack Reaction for Formylation and Chlorination
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic rings and can also be used to introduce a chlorine atom. This reaction is instrumental in creating key intermediates for further functionalization.
Experimental Protocol: Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine [9][10]
-
Reactants:
-
N-(pyridin-2-yl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Cool dimethylformamide (0.05 mol) to 0°C in a flask.
-
Add phosphorus oxychloride (0.14 mol) dropwise with stirring.
-
Stir the resulting Vilsmeier reagent for 30 minutes at room temperature and then cool to 5°C.
-
Add N-(pyridin-2-yl)acetamide (0.012 mol) and continue stirring for another 30 minutes.
-
Heat the reaction mixture on a water bath for 17 hours.
-
After cooling, pour the reaction mixture into crushed ice and neutralize with a sodium carbonate solution.
-
The precipitate is collected, dried, and purified to yield 2-chloro-3-formyl-1,8-naphthyridine.
-
Reaction Scheme for Vilsmeier-Haack Reaction
Caption: Vilsmeier-Haack synthesis of a key 1,8-naphthyridine intermediate.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for introducing aryl, heteroaryl, and amino substituents onto the 1,8-naphthyridine scaffold.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [11][12]
-
Reactants:
-
Halogenated 1,8-naphthyridine (e.g., 2-chloro-1,8-naphthyridine) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (0.5-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), combine the halogenated 1,8-naphthyridine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring (typically 80-100 °C) for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sulfate (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [13][14][15]
-
Reactants:
-
Halogenated 1,8-naphthyridine (1.0 eq)
-
Amine (1.0-1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
To a dry flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Add the halogenated 1,8-naphthyridine and the amine.
-
Add the anhydrous solvent and heat the mixture with stirring.
-
Monitor the reaction until completion.
-
Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by chromatography.
-
Cross-Coupling Functionalization Pathways
Caption: Key palladium-catalyzed C-C and C-N bond forming reactions.
Applications in Anticancer Drug Discovery
Functionalized 1,8-naphthyridine derivatives have emerged as a promising class of anticancer agents.[3][16][17][18] Modifications at various positions of the naphthyridine ring have led to compounds with potent cytotoxic activity against a range of cancer cell lines.
Anticancer Activity of 1,8-Naphthyridine-3-Carboxamides
A number of studies have focused on the synthesis and evaluation of 1,8-naphthyridine-3-carboxamide derivatives, revealing potent anticancer activities.[2][3][4]
Table 1: In Vitro Cytotoxicity of Selected 1,8-Naphthyridine-3-Carboxamide Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 47 | MIAPaCa (Pancreatic) | 0.41 | [3][18] |
| K-562 (Leukemia) | 0.77 | [3][18] | |
| 36 | PA-1 (Ovarian) | 1.19 | [3][18] |
| 29 | PA-1 (Ovarian) | 0.41 | [3][18] |
| SW620 (Colon) | 1.4 | [3][18] | |
| 12 | HBL-100 (Breast) | 1.37 | [2] |
| 17 | KB (Oral) | 3.7 | [2] |
| 22 | SW-620 (Colon) | 3.0 | [2] |
Data extracted from multiple sources reporting on the anticancer activities of novel 1,8-naphthyridine derivatives.
Signaling Pathways Targeted by 1,8-Naphthyridine Derivatives
The anticancer effects of 1,8-naphthyridine derivatives are often attributed to their interaction with key cellular targets and signaling pathways involved in cancer cell proliferation and survival.
Simplified Representation of a Potential Signaling Pathway
Caption: Inhibition of a pro-survival signaling pathway by a 1,8-naphthyridine derivative.
Conclusion
The 1,8-naphthyridine ring system is a versatile scaffold that can be readily functionalized through a variety of synthetic methodologies. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development. The potent anticancer activity exhibited by many 1,8-naphthyridine derivatives underscores the importance of continued research into the synthesis and biological evaluation of novel analogues. The detailed experimental procedures and compiled quantitative data facilitate the rational design and synthesis of new compounds with improved therapeutic potential.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. connectjournals.com [connectjournals.com]
- 7. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Efficient synthesis and evaluation of antitumor activities of novel functionalized 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antibacterial Agents from Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate as a key intermediate in the synthesis of novel antibacterial agents. The document outlines the synthetic pathways, mechanism of action, and microbiological evaluation of the resulting compounds.
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. The 1,8-naphthyridine core is a well-established pharmacophore in antibacterial drug discovery, with nalidixic acid being one of the earliest synthetic quinolone antibiotics.[1][2] this compound is a versatile starting material for the synthesis of a variety of 1,8-naphthyridine derivatives with potent antibacterial activity. These compounds typically exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair.[3] This document details the synthesis of 1,8-naphthyridine-3-carboxamide derivatives and provides protocols for their antibacterial evaluation.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
The primary mechanism of action of 1,8-naphthyridine-based antibacterial agents involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for maintaining the proper topology of DNA during replication and transcription.
-
DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication.
-
Topoisomerase IV: In many bacteria, particularly Gram-positive species, topoisomerase IV is responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their segregation into daughter cells.
1,8-naphthyridine derivatives bind to the enzyme-DNA complex, stabilizing a transient double-strand break in the DNA. This stabilized complex blocks the progression of the replication fork, leading to the accumulation of DNA damage and ultimately, bacterial cell death.
References
Application Notes and Protocols: Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate derivatives as a promising class of anticancer agents. The 1,8-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with various derivatives demonstrating significant biological activities, including anticancer effects. This document outlines the synthesis, summarizes the cytotoxic activities of related compounds, and provides detailed protocols for evaluating the anticancer properties of novel derivatives based on this core structure.
Data Presentation
The following tables summarize the in vitro cytotoxic activity of various 1,8-naphthyridine derivatives against a panel of human cancer cell lines. While specific data for this compound derivatives is still emerging, the data from closely related 1,8-naphthyridine-3-carboxamide derivatives provide a strong rationale for their investigation.
Table 1: Cytotoxic Activity of 1,8-Naphthyridine-3-carboxamide Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 12 | HBL-100 | Breast | 1.37 | [1][2][3] |
| 17 | KB | Oral | 3.7 | [1][2][3] |
| 22 | SW-620 | Colon | 3.0 | [1][2][3] |
| 47 | MIAPaCa | Pancreatic | 0.41 | [4] |
| 47 | K-562 | Leukemia | 0.77 | [4] |
| 36 | PA-1 | Ovarian | 1.19 | [4] |
| 29 | PA-1 | Ovarian | 0.41 | [4] |
| 29 | SW620 | Colon | 1.4 | [4] |
Table 2: Cytotoxic Activity of Pyrazolo[3,4-b]pyridine and Naphthyridine Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5j | HeLa | Cervical | 6.4 ± 0.45 | [5] |
| 5k | MCF-7 | Breast | 2.03 ± 0.23 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the evaluation of novel this compound derivatives.
Synthesis of Ethyl 2-oxo-1,2-dihydro-[1][6]naphthyridine-3-carboxylate
A general procedure for the synthesis of the core scaffold involves the reaction of 2-amino-3-pyridinecarboxaldehyde with diethyl malonate in the presence of a base.[6]
Materials:
-
2-amino-3-pyridinecarboxaldehyde
-
Diethyl malonate
-
Piperidine
-
Ethanol
-
Diethyl ether
Procedure:
-
Suspend 2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol) in a screw-capped pressure tube containing diethyl malonate (6.2 mL, 41.0 mmol).[6]
-
Add piperidine (1.6 mL, 16.4 mmol) to the reaction tube and seal it.[6]
-
Heat the reaction mixture to 120°C and maintain this temperature for 3 hours.[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.[6]
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with diethyl ether to afford the final product.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells. For adherent cells, use trypsinization and collect the supernatant to include any floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with the test compound
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Harvest and wash the treated and control cells with cold PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while gently vortexing and fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[1][8][9][10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to obtain a DNA content histogram.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothesized signaling pathway for the anticancer activity of these compounds.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-OXO-1,2-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 5174-90-3 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols: Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate in the Synthesis of Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global burden of inflammatory diseases necessitates the continuous development of novel and effective anti-inflammatory agents. The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a key starting material for the synthesis of a variety of 1,8-naphthyridine derivatives with potent anti-inflammatory effects. These compounds often exert their action through the inhibition of key inflammatory mediators and enzymes such as nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6), and cyclooxygenase (COX) enzymes.[4][5][6][7]
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-inflammatory drugs derived from this compound.
Synthesis of Anti-inflammatory 1,8-Naphthyridine Derivatives
A common strategy to enhance the anti-inflammatory activity of the 1,8-naphthyridine core involves the derivatization of the carboxylate group to form amides. This section outlines a general protocol for the synthesis of 1,8-naphthyridine-3-carboxamide derivatives.
Protocol: Synthesis of N-substituted-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides
This protocol describes a two-step synthesis of N-substituted-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides from this compound.
Step 1: Hydrolysis of this compound
-
Dissolve this compound in a suitable solvent such as ethanol.
-
Add an aqueous solution of a base (e.g., sodium hydroxide).
-
Reflux the mixture for a specified time to facilitate hydrolysis of the ester.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid.
Step 2: Amide Coupling
-
Suspend the 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid in an inert solvent (e.g., dichloromethane).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).[8]
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add the desired primary or secondary amine dropwise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, as monitored by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with an acidic solution, a basic solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter , and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for N-substituted 1,8-naphthyridine-3-carboxamides.
In Vitro Anti-inflammatory Activity Evaluation
The following protocols are commonly used to assess the anti-inflammatory potential of synthesized 1,8-naphthyridine derivatives.
Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated macrophage cells.[2][6][9][10]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[10] Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory agent).
-
Nitrite Measurement:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (50 µL of Solution A and 50 µL of Solution B, mixed immediately before use) to each supernatant sample in a new 96-well plate.[6][10]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of NO production).
-
Protocol: Measurement of TNF-α and IL-6 by ELISA
This protocol quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-6 in the supernatant of cell cultures using an enzyme-linked immunosorbent assay (ELISA).[11][12][13][14][15]
Materials:
-
Cell culture supernatants from the NO production assay or a similar experiment
-
Human or mouse TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, standard protein, streptavidin-HRP, and substrate)
-
Wash buffer
-
Stop solution
-
96-well ELISA plates
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add 100 µL of cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standard protein.
-
Calculate the concentration of TNF-α or IL-6 in the samples from the standard curve.
-
Determine the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control.
-
Calculate the IC50 values.
-
Protocol: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the inhibitory activity of compounds against the COX-1 and COX-2 enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[4][5][16][17]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) as positive controls
-
Detection reagent/kit for measuring prostaglandin E2 (PGE2) production (e.g., ELISA or fluorometric kit)
Procedure:
-
Enzyme Preparation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the respective wells.
-
Inhibitor Incubation: Add various concentrations of the test compounds, positive controls, or vehicle (DMSO) to the wells. Incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.[4][16]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.[4]
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Detection: Measure the amount of PGE2 produced using an appropriate detection method as per the kit instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Data Presentation
The following tables summarize the anti-inflammatory activity of representative 1,8-naphthyridine derivatives.
Table 1: Inhibition of Inflammatory Mediators by 1,8-Naphthyridine Derivatives
| Compound | NO Production IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) | Reference |
| Derivative A | Data not available | Data not available | Data not available | [18] |
| Derivative B | Data not available | Data not available | Data not available | [19] |
| ... | ... | ... | ... | ... |
Table 2: COX-1 and COX-2 Inhibition by 1,8-Naphthyridine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |
| Derivative X | Data not available | Data not available | Data not available | [1] |
| Derivative Y | Data not available | Data not available | Data not available | [20] |
| ... | ... | ... | ... | ... |
(Note: Specific quantitative data for derivatives of this compound should be populated in these tables as it becomes available from experimental studies.)
Signaling Pathways and Experimental Logic
The anti-inflammatory effects of 1,8-naphthyridine derivatives are often mediated through the modulation of key signaling pathways involved in the inflammatory response.
LPS-Induced Pro-inflammatory Signaling Pathway
References
- 1. 1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity of a new group of substituted 5-amino[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides, of some their Mannich base derivatives and of one novel substituted 5-amino-10-oxo-10H-pyrimido[1,2-a][1,8]naphthyridine-6-carboxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 8. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. diva-portal.org [diva-portal.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bmgrp.com [bmgrp.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. assaygenie.com [assaygenie.com]
- 18. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate and its Analogs as Gastric Antisecretory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate and its derivatives as a promising class of gastric antisecretory compounds. This document includes a summary of their biological activity, detailed experimental protocols for their synthesis and in vivo evaluation, and a review of the key signaling pathways involved in gastric acid secretion.
Introduction
The 1,8-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and gastric antisecretory effects.[1][2] Specifically, derivatives of 2-oxo-1,8-naphthyridine-3-carboxylic acid have been identified as potent inhibitors of gastric acid secretion, showing potential for the development of novel anti-ulcer therapeutics.[3][4] This document focuses on the application of these compounds as gastric antisecretory agents.
Quantitative Data Summary
While specific quantitative data for the parent compound, this compound, is not extensively detailed in the primary literature, a key study by Santilli et al. (1987) provides valuable data on closely related and more potent analogs.[3][4] These compounds were evaluated for their ability to inhibit total acid output in the pyloric-ligated (Shay) rat model and were found to be more potent than the H2 receptor antagonist, cimetidine.[3][4]
The following table summarizes the reported gastric antisecretory activity of two lead compounds from this series.
| Compound | Animal Model | Administration Route | Dose (mg/kg) | % Inhibition of Total Acid Output | Potency vs. Cimetidine |
| 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester (Compound 35) | Pyloric-ligated (Shay) rat | Intraduodenal | 32 | Dose-related reduction | More potent |
| 1-ethyl-1,2-dihydro-7-methyl-4-(4-methyl-1-piperazinyl)-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester (Compound 77) | Pyloric-ligated (Shay) rat | Intraduodenal | 32 | Dose-related reduction | More potent |
| Cimetidine (Reference) | Pyloric-ligated (Shay) rat | Intraduodenal | - | - | - |
Data extracted from Santilli et al., J Med Chem. 1987 Dec;30(12):2270-7.[3][4]
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound from 2-amino-3-pyridinecarboxaldehyde and diethyl malonate.
Materials:
-
2-amino-3-pyridinecarboxaldehyde
-
Diethyl malonate
-
Piperidine
-
Ethanol
-
Diethyl ether
Procedure: [5]
-
Suspend 2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol) in diethyl malonate (6.2 mL, 41.0 mmol) in a screw-capped pressure tube.
-
Add piperidine (1.6 mL, 16.4 mmol) to the suspension and seal the reaction tube.
-
Heat the reaction mixture to 120°C and maintain this temperature for 3 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with diethyl ether to yield this compound.
-
The expected yield is approximately 91%.[5]
In Vivo Evaluation of Gastric Antisecretory Activity: Pylorus Ligation (Shay) Rat Model
This protocol outlines the pylorus ligation method in rats to assess the anti-ulcer and gastric antisecretory activity of test compounds.[6][7][8]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Test compound (e.g., this compound derivative)
-
Vehicle (e.g., 0.9% Normal saline or appropriate vehicle)
-
Reference drug (e.g., Cimetidine or Omeprazole)
-
Anesthetic (e.g., Ketamine and Xylazine mixture)
-
Surgical thread
-
Surgical instruments
-
Animal Preparation: Fast the rats for 24-48 hours before the experiment, with free access to water.[7][9] House them in cages with raised wire mesh bottoms to prevent coprophagy.
-
Grouping: Divide the animals into at least three groups: a vehicle control group, a reference drug group, and one or more test compound groups.
-
Drug Administration: Administer the test compound, vehicle, or reference drug to the respective groups, typically via oral or intraduodenal route, 30-60 minutes before the surgical procedure.[8][9]
-
Pylorus Ligation:
-
Anesthetize the rats.
-
Make a small midline incision in the abdomen below the xiphoid process to expose the stomach.
-
Isolate the pyloric sphincter and ligate it with a surgical thread, being careful not to obstruct the blood vessels.
-
Suture the abdominal incision.
-
-
Gastric Juice Collection:
-
Analysis:
-
Measure the volume of the gastric juice.
-
Centrifuge the gastric juice and measure the pH of the supernatant.
-
Determine the total and free acidity by titrating against 0.01 N NaOH using appropriate indicators (e.g., Topfer's reagent and phenolphthalein).
-
Examine the stomach lining for ulcers and calculate the ulcer index.
-
Calculate the percentage inhibition of gastric acid secretion and ulceration compared to the control group.
-
Signaling Pathways and Mechanism of Action
While the precise mechanism of action for the 2-oxo-1,8-naphthyridine-3-carboxylate series is not yet elucidated, it is crucial to understand the principal pathways regulating gastric acid secretion to hypothesize potential targets.[3][4] Gastric acid secretion is primarily controlled by the H+/K+ ATPase (proton pump) in parietal cells, which is regulated by multiple signaling pathways.
The diagram below illustrates the major signaling pathways that converge on the parietal cell to stimulate acid secretion. These pathways involve histamine, acetylcholine, and gastrin.[11][12][13]
Caption: Major signaling pathways regulating gastric acid secretion.
The diagram below illustrates a generalized workflow for the discovery and preclinical evaluation of novel gastric antisecretory compounds like the 1,8-naphthyridine derivatives.
Caption: Preclinical drug discovery workflow for antisecretory agents.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-OXO-1,2-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 5174-90-3 [amp.chemicalbook.com]
- 6. Characterization of a refinement of the "pylorus ligation" model of rat gastric ulceration resulting in "no pain" and a more specific pharmacological response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]
- 8. EVALUATION OF TEST FORMULATION FOR ANTI-ULCERATIVE ACTIVITY USING PYLORUS LIGATION INDUCED ULCER IN EXPERIMENTAL RAT | Research SOP [researchsop.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Expt. 4 Study of anti ulcer activity of a drug using pylorus ligand (SHAY) rat model | PDF [slideshare.net]
- 11. Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological aspects of acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gastric Hypersecretory States: Investigation and Management - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for the synthesis of "Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The following protocol is based on established synthetic methods.
Reaction Scheme
The synthesis involves the condensation reaction between 2-amino-3-pyridinecarboxaldehyde and diethyl malonate in the presence of a basic catalyst, piperidine.
Experimental Protocol
A general procedure for the synthesis of the target compound is as follows:
-
Reaction Setup : In a screw-capped pressure tube, suspend 2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol) in diethyl malonate (6.2 mL, 41.0 mmol).[1]
-
Catalyst Addition : To this suspension, add piperidine (1.6 mL, 16.4 mmol) to seal the reaction tube.[1]
-
Reaction Conditions : Heat the sealed reaction mixture to 120°C and maintain this temperature for 3.0 hours.[1]
-
Work-up : After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.[1]
-
Isolation and Purification : Collect the precipitate by filtration and wash it with diethyl ether (Et₂O) to yield the final product, this compound.[1]
The resulting product is a solid with a reported yield of 1.62 g (91%).[1] The structure of the compound can be confirmed by ¹H NMR spectroscopy.[1]
Data Presentation
The quantitative data for the synthesis is summarized in the table below for easy reference.
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Role |
| 2-amino-3-pyridinecarboxaldehyde | C₆H₆N₂O | 122.12 | 1.0 g | 8.19 | Starting Material |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 6.2 mL | 41.0 | Reagent |
| Piperidine | C₅H₁₁N | 85.15 | 1.6 mL | 16.4 | Catalyst |
| This compound | C₁₁H₁₀N₂O₃ | 218.21 | 1.62 g | 7.42 (theoretical) | Product |
Reaction Conditions Summary
| Parameter | Value |
| Temperature | 120°C |
| Reaction Time | 3.0 hours |
| Yield | 91% |
Experimental Workflow
The logical flow of the experimental procedure is illustrated in the diagram below.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: Purification of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a key heterocyclic building block in the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.[1] The purity of this intermediate is crucial for the successful synthesis of downstream targets and for ensuring the reliability of biological screening data. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound via recrystallization, based on established chemical principles and practices for related 1,8-naphthyridine derivatives.
Data Presentation
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. The following table summarizes hypothetical solubility data and expected outcomes for the recrystallization of this compound in various solvent systems.
| Solvent System | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Expected Recovery (%) | Purity Improvement (Initial vs. Final) |
| Ethanol | 5 | 85 | 85-95 | 95% → >99% |
| Isopropanol | 3 | 70 | 80-90 | 94% → >99% |
| Acetonitrile | 8 | 95 | 80-90 | 95% → >98.5% |
| Ethyl Acetate | 10 | 100 | 75-85 | 96% → >98% |
| Water | <1 | <5 | Not suitable | Not applicable |
Note: The data presented in this table is illustrative and may need to be optimized for specific experimental conditions.
Experimental Protocols
This section details the recommended protocol for the recrystallization of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Activated Carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Glass funnel (for hot filtration)
-
Spatula
-
Vacuum oven
Protocol: Recrystallization from Ethanol
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of ethanol, just enough to create a slurry.
-
Heat the mixture to boiling with gentle stirring.
-
Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to maximize recovery.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon to the solution.
-
Reheat the mixture to boiling for a few minutes. The activated carbon will adsorb colored impurities.
-
-
Hot Filtration (if necessary):
-
If activated carbon was used or if insoluble impurities are present, perform a hot filtration.
-
Preheat a clean Erlenmeyer flask and a glass funnel.
-
Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be done rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Slow cooling generally promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Drying:
-
Transfer the purified crystals to a watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.
-
Visualization
The following diagrams illustrate the logical workflow for the purification and the experimental protocol for recrystallization.
Caption: Workflow for the purification of this compound.
Caption: Step-by-step experimental protocol for recrystallization.
References
Application Notes and Protocols for the Characterization of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and characterization of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS No: 5174-90-3). The protocols outlined below are based on established methods for the analysis of 1,8-naphthyridine derivatives and related heterocyclic compounds.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 5174-90-3[1] |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| Melting Point | 214.8-215.0°C[2] |
| Appearance | Solid |
Analytical Techniques and Protocols
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the target compound. Both ¹H and ¹³C NMR are essential for a complete assignment.
Summary of Available Data:
The following ¹H NMR data has been reported for this compound in CD₃OD.[1][2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.64 | m | 1H | Aromatic H |
| 8.62 | s | 1H | Aromatic H |
| 8.22 | m | 1H | Aromatic H |
| 7.32 | m | 1H | Aromatic H |
| 4.38 | m | 2H | -OCH₂- |
| 1.40 | t | 3H | -CH₃ |
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Use the residual solvent peak as an internal reference.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicity) to deduce the connectivity of protons.
-
-
Data Analysis: Assign the chemical shifts to the corresponding protons in the molecular structure.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 100 MHz or higher for ¹³C).
-
Data Acquisition:
-
Acquire the ¹³C NMR spectrum. This may require a greater number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Analysis: Assign the chemical shifts to the corresponding carbon atoms in the molecule, aided by comparison with data from related structures and computational predictions.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and obtaining information about the fragmentation pattern of the compound, which aids in structural confirmation.
Expected Data:
The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is expected at m/z 218 or 219, respectively. Common fragmentation patterns for esters may include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group (-COOC₂H₅, 73 Da).
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, either via direct infusion or coupled with a separation technique like Liquid Chromatography (LC-MS).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is a vital technique for assessing the purity of the compound and for quantitative analysis.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration. Prepare working standards by diluting the stock solution.
-
Instrumentation: Use an HPLC system equipped with a UV detector and a suitable reversed-phase column (e.g., C18, 4.6 x 250 mm, 5 µm).
-
Chromatographic Conditions (starting point for method development):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical starting point could be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined from the UV-Vis spectrum (see section 2.5), likely in the range of 250-350 nm.
-
-
Data Analysis: Determine the retention time of the compound and assess its purity by calculating the peak area percentage.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorption Bands:
Based on the structure and data from related compounds, the following characteristic peaks are expected:[3][4]
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | N-H stretching (amide) |
| ~3000-3100 | C-H stretching (aromatic) |
| ~2850-2980 | C-H stretching (aliphatic) |
| ~1720-1740 | C=O stretching (ester) |
| ~1660-1680 | C=O stretching (amide/keto) |
| ~1600, ~1500 | C=C stretching (aromatic) |
| ~1200-1300 | C-O stretching (ester) |
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use an FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis and to determine the optimal detection wavelength for HPLC.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 10 µg/mL).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum using the pure solvent.
-
Scan the sample solution over a wavelength range of 200-800 nm.
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique is contingent on the ability to grow high-quality single crystals of the compound.
Experimental Protocol:
-
Crystallization: Grow single crystals of the compound from a suitable solvent or a mixture of solvents using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.
-
Data Analysis: Analyze the resulting crystal structure to determine bond lengths, bond angles, and intermolecular interactions.
Visualizations
Caption: General workflow for the analytical characterization of the target compound.
Caption: Logical relationship between analytical techniques and derived information.
References
Application Notes and Protocols for Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the 1,8-naphthyridine class, a scaffold of significant interest in medicinal chemistry. Derivatives of this core structure have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and gastric antisecretory properties. These application notes provide a comprehensive overview of the synthesis, potential therapeutic applications, and detailed experimental protocols for the evaluation of this compound and its analogs. While specific biological activity data for the parent compound, this compound, is limited in publicly available literature, the data presented for its derivatives highlight the potential of this chemical scaffold.
Synthesis Protocol
A general and efficient method for the synthesis of this compound is through the condensation of 2-aminonicotinaldehyde with diethyl malonate.
Protocol 1: Synthesis of this compound
Materials:
-
2-Aminonicotinaldehyde
-
Diethyl malonate
-
Piperidine
-
Ethanol
-
Diethyl ether
Procedure:
-
Combine 2-aminonicotinaldehyde (1.0 eq) and diethyl malonate (1.0-1.5 eq) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base, such as piperidine.
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the crude product with a suitable solvent like diethyl ether to remove impurities.
-
Dry the purified product under vacuum.
Potential Therapeutic Applications and In Vitro/In Vivo Data
Derivatives of the 2-oxo-1,8-naphthyridine-3-carboxylate scaffold have shown promise in several therapeutic areas. The following tables summarize the reported biological activities of selected derivatives.
Anticancer Activity
The 1,8-naphthyridine core is a key feature in several anticancer agents. Derivatives of this compound have exhibited significant cytotoxic effects against various cancer cell lines, often through the inhibition of topoisomerase II and induction of apoptosis.
Table 1: In Vitro Cytotoxicity of 2-Oxo-1,8-naphthyridine-3-carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 12 | HBL-100 (Breast) | 1.37 | [1] |
| 17 | KB (Oral) | 3.7 | [1] |
| 22 | SW-620 (Colon) | 3.0 | [1] |
| 5g | HepG-2 (Liver) | Not specified, but high activity | [2] |
| 5p | HepG-2 (Liver) | Not specified, but high activity | [2] |
| 16 | HeLa (Cervical) | 0.7 | [3] |
| 16 | HL-60 (Leukemia) | 0.1 | [3] |
| 16 | PC-3 (Prostate) | 5.1 | [3] |
Antimicrobial Activity
The 1,8-naphthyridine scaffold is the basis for several quinolone antibiotics. The mechanism of action often involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.
Table 2: In Vitro Antimicrobial Activity of 1,8-Naphthyridine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 14 | S. aureus ATCC 25923 | 1.95 | [4] |
| 14 | E. coli ATCC 35218 | 1.95 | [4] |
| 14 | E. coli ATCC 25922 | 1.95 | [4] |
| ANA-12 | M. tuberculosis H37Rv | 6.25 | [5] |
| ANC-2, ANA-1, ANA 6–8, ANA-10 | M. tuberculosis H37Rv | 12.5 | [5] |
Gastric Antisecretory Activity
Certain derivatives have demonstrated potent inhibition of gastric acid secretion in preclinical models, suggesting potential for the treatment of peptic ulcers and related conditions. The exact mechanism of action for this class of compounds is not yet fully elucidated.
Table 3: In Vivo Gastric Antisecretory Activity of 2-Oxo-1,8-naphthyridine-3-carboxylate Derivatives
| Compound ID | Animal Model | Activity | Reference |
| 35 | Shay Rat Model | Potent, dose-related reduction in total acid output | [6] |
| 77 | Shay Rat Model | Potent, dose-related reduction in total acid output | [6] |
| 35 | Pavlov-pouch dog | Inhibited food-stimulated acid secretion | [6] |
| 77 | Pavlov-pouch dog | Inhibited food-stimulated acid secretion | [6] |
Experimental Protocols
The following are generalized protocols for the initial in vitro and in vivo evaluation of this compound and its derivatives.
Protocol 2: In Vitro Cytotoxicity - MTT Assay
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 3: In Vitro Antimicrobial Susceptibility - Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4: In Vivo Gastric Antisecretory Activity - Shay Rat Model
This model is used to evaluate the ability of a compound to inhibit gastric acid secretion.
Materials:
-
Wistar rats (150-200 g)
-
Test compound formulated for oral or intraperitoneal administration
-
Anesthetic (e.g., ether or isoflurane)
-
Surgical instruments
-
pH meter and titration equipment
Procedure:
-
Fasting: Fast the rats for 24-48 hours with free access to water.
-
Compound Administration: Administer the test compound or vehicle to the respective groups of rats.
-
Pyloric Ligation: Anesthetize the rats and make a small abdominal incision to expose the stomach. Ligate the pyloric sphincter without damaging the blood supply.
-
Incubation: Allow the rats to recover in individual cages for a specified period (e.g., 4 hours).
-
Gastric Juice Collection: Euthanize the rats and carefully dissect the stomach. Collect the gastric contents.
-
Analysis: Measure the volume of the gastric juice and determine the total acidity by titration with 0.01 N NaOH using a pH meter.
-
Data Analysis: Compare the total acid output in the treated groups to the vehicle control group to determine the percentage of inhibition.
Proposed Mechanisms of Action and Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for the different biological activities of 2-oxo-1,8-naphthyridine-3-carboxylate derivatives.
Caption: Proposed anticancer mechanism via Topoisomerase II inhibition.
Caption: Proposed antimicrobial mechanism via DNA Gyrase inhibition.
Caption: Hypothesized gastric antisecretory mechanism via H+/K+ ATPase inhibition.
Disclaimer
The information provided in these application notes is for research purposes only. The biological activities and mechanisms of action described are based on studies of derivatives of this compound, and the activity of the parent compound may vary. The proposed signaling pathways are illustrative and may not represent the complete or exact molecular mechanisms. Further research is required to fully elucidate the therapeutic potential and mechanisms of action of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction mechanism of the gastric H+ +K+-dependent ATPase. Effects of inhibitor and pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my condensation reaction between 2-amino-3-pyridinecarboxaldehyde and diethyl malonate consistently low?
Answer:
Low yields in this Knoevenagel-type condensation can arise from several factors. The primary considerations are the purity of starting materials, the catalytic activity of piperidine, and the effective removal of the water byproduct which can inhibit the reaction.
Potential Causes & Solutions
| Possible Cause | Recommended Solution |
| Impure Starting Materials | Ensure 2-amino-3-pyridinecarboxaldehyde is pure and free from oxidation products. Diethyl malonate should be dry and freshly distilled if necessary. |
| Inactive Catalyst | Use a fresh bottle of piperidine. The catalyst concentration is crucial; too little will result in a slow reaction, while too much can lead to side reactions. An optimal amount is typically catalytic. |
| Inefficient Water Removal | While the reaction can be run neat, azeotropic removal of water using a Dean-Stark apparatus with a solvent like toluene can drive the reaction to completion. |
| Suboptimal Reaction Temperature | The reaction temperature significantly impacts the rate. A temperature of around 120°C is often effective.[1] Lower temperatures may lead to incomplete reaction, while excessively high temperatures can cause decomposition. |
| Side Reactions | The aldehyde may undergo self-condensation. Ensure slow addition of the aldehyde to the reaction mixture or maintain a moderate temperature to minimize this. |
Question 2: My cyclization step to form the naphthyridine ring is incomplete, resulting in a mixture of products. How can I improve this?
Answer:
Incomplete cyclization is a common challenge in Gould-Jacobs type reactions. The primary factor for driving the cyclization to completion is typically achieving and maintaining a sufficiently high temperature.
Potential Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient Temperature | The thermal cyclization often requires high temperatures, sometimes in the range of 250°C. This is typically achieved using a high-boiling solvent like Dowtherm A or diphenyl ether. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is proceeding slowly, extending the reaction time at the optimal temperature may be necessary. |
| Inefficient Heat Transfer | For conventional heating, ensure uniform heat distribution using a suitable heating mantle and vigorous stirring. For faster and more uniform heating, consider using microwave irradiation, which has been shown to improve yields and reduce reaction times in similar syntheses.[2] |
Question 3: I am observing a significant amount of a decarboxylated byproduct. What is causing this and how can it be prevented?
Answer:
The formation of a byproduct without the ethyl carboxylate group at the 3-position is likely due to decarboxylation. This is a common side reaction in the Gould-Jacobs synthesis, particularly under harsh conditions.
Potential Causes & Solutions
| Possible Cause | Recommended Solution |
| Excessively High Reaction Temperature | Carefully control the reaction temperature during the cyclization step. While high temperatures are needed, prolonged heating at excessively high temperatures can promote decarboxylation. |
| Presence of Water and Acid/Base | Any residual water, acid, or base from previous steps can catalyze the hydrolysis of the ester followed by decarboxylation at high temperatures. Ensure the intermediate is isolated and dried properly before the cyclization step. |
Question 4: The purification of the final product is challenging due to the presence of high-boiling solvents and colored impurities.
Answer:
Purification can indeed be challenging. The choice of workup and purification technique is critical for obtaining a high-purity product.
Potential Causes & Solutions
| Possible Cause | Recommended Solution |
| Residual High-Boiling Solvent | After the reaction, allow the mixture to cool and then add a non-polar solvent like hexane or petroleum ether to precipitate the crude product. The high-boiling solvent will remain in the solution. |
| Formation of Tarry Materials | Dark, tarry materials can form due to decomposition at high temperatures. Minimize their formation by optimizing the reaction time and temperature. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. |
| Ineffective Crystallization | If the product precipitates as an oil, try triturating it with a non-polar solvent to induce crystallization. For recrystallization, solvents like ethanol, acetic acid, or a mixture of DMF and water can be effective. |
| Difficult Separation of Impurities | If recrystallization is insufficient, column chromatography using silica gel may be necessary. A solvent system of dichloromethane and methanol is often a good starting point for elution. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The most common synthesis route is a variation of the Gould-Jacobs reaction.[3][4] It typically involves two main steps:
-
Condensation: A nucleophilic addition-elimination reaction between an aminopyridine (like 2-amino-3-pyridinecarboxaldehyde) and a malonic ester derivative (like diethyl malonate). This is often catalyzed by a base such as piperidine.
-
Cyclization: An intramolecular cyclization of the resulting intermediate, which occurs at high temperatures, to form the fused dihydronaphthyridine ring system.
Q2: What are the typical yields for this synthesis?
A2: Reported yields can vary significantly depending on the specific protocol and reaction conditions. A well-optimized procedure for the condensation of 2-amino-3-pyridinecarboxaldehyde with diethyl malonate using piperidine as a catalyst has been reported to achieve a yield of up to 91%.[1] However, yields for the overall two-step process including cyclization may be lower.
Q3: Can microwave-assisted heating be used for this synthesis?
A3: Yes, microwave-assisted heating can be a valuable tool for this type of synthesis. It often leads to shorter reaction times, improved yields, and cleaner products by providing rapid and uniform heating.[2] It is particularly effective for the high-temperature cyclization step.
Q4: Are there alternative catalysts to piperidine for the condensation step?
A4: While piperidine is a commonly used and effective catalyst, other bases can also be employed. These include other secondary amines, and in some variations of the Gould-Jacobs reaction, no catalyst is required for the initial condensation, which is driven by heating the neat reactants. The choice of catalyst can influence reaction rates and side product formation.
Q5: How does the electronic nature of substituents on the aminopyridine affect the reaction?
A5: In the analogous Gould-Jacobs reaction for quinoline synthesis, electron-donating groups on the aniline ring generally facilitate the reaction. Conversely, electron-withdrawing groups can make the reaction more sluggish and may require more forcing conditions. A similar trend can be expected for the synthesis of naphthyridines from aminopyridines.
Data Presentation
Table 1: Summary of a Reported High-Yield Synthesis Protocol
| Parameter | Value | Reference |
| Starting Material A | 2-amino-3-pyridinecarboxaldehyde | [1] |
| Starting Material B | Diethyl malonate | [1] |
| Catalyst | Piperidine | [1] |
| Reaction Temperature | 120°C | [1] |
| Reaction Time | 3.0 hours | [1] |
| Reported Yield | 91% | [1] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on a reported high-yield procedure.[1]
Materials:
-
2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol)
-
Diethyl malonate (6.2 mL, 41.0 mmol)
-
Piperidine (1.6 mL, 16.4 mmol)
-
Diethyl ether (for washing)
Procedure:
-
Suspend 2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol) in diethyl malonate (6.2 mL, 41.0 mmol) in a screw-capped pressure tube.
-
Add piperidine (1.6 mL, 16.4 mmol) to the suspension.
-
Seal the reaction tube and heat the mixture to 120°C.
-
Maintain the reaction at a constant temperature of 120°C for 3.0 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
A precipitate will form. Collect the precipitate by filtration.
-
Wash the collected solid with diethyl ether.
-
Dry the product to obtain this compound.
Expected Outcome:
This procedure is reported to yield approximately 1.62 g (91%) of the desired product. The structure can be confirmed by 1H NMR spectroscopy.
Visualizations
Caption: Experimental workflow for the synthesis of the target compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.org.mx [scielo.org.mx]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09905K [pubs.rsc.org]
Common byproducts in the synthesis of "Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate"
Technical Support Center: Synthesis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. The primary synthetic route involves the condensation of 2-amino-3-pyridinecarboxaldehyde with diethyl malonate, followed by an intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds through a two-step sequence. The first step is a Knoevenagel condensation between 2-amino-3-pyridinecarboxaldehyde and diethyl malonate, typically catalyzed by a weak base like piperidine. This is followed by an intramolecular cyclization (a form of the Gould-Jacobs reaction) at elevated temperatures to yield the final product.
Q2: What are the most common byproducts I might encounter in this synthesis?
A2: The most common byproducts include:
-
Unreacted Starting Materials: Residual 2-amino-3-pyridinecarboxaldehyde and diethyl malonate.
-
Uncyclized Intermediate: Diethyl 2-((2-aminopyridin-3-yl)methylene)malonate, which forms after the initial condensation but before cyclization.[1][2]
-
Hydrolysis Product: 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid, resulting from the hydrolysis of the ethyl ester.
-
Decarboxylation Product: 1,2-dihydro-1,8-naphthyridin-2-one, which can form from the decarboxylation of the carboxylic acid byproduct at high temperatures.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective method to monitor the reaction's progress. You can spot the reaction mixture alongside the starting materials to observe their consumption and the formation of the product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Impure starting materials. | 1. Extend the reaction time and monitor by TLC until the starting materials are consumed. 2. Ensure the reaction temperature is maintained at the recommended level (e.g., 120°C) for a sufficient duration.[3] 3. Verify the purity of 2-amino-3-pyridinecarboxaldehyde and diethyl malonate before starting the reaction. |
| Presence of Unreacted Starting Materials in the Final Product | 1. Insufficient reaction time or temperature. 2. Inefficient purification. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. Unreacted 2-aminopyridine derivatives can be removed by an acidic wash (e.g., with 1M HCl) during workup, as the protonated amine salt will be water-soluble.[4] |
| Isolation of a Significant Amount of the Uncyclized Intermediate | 1. Insufficient temperature or time for the cyclization step. 2. The catalyst may not be effective enough to promote cyclization. | 1. Increase the reaction temperature or prolong the heating time after the initial condensation. 2. Ensure the appropriate amount and type of base (e.g., piperidine) is used. |
| Formation of the Carboxylic Acid Byproduct | Presence of water in the reaction mixture, leading to hydrolysis of the ester. | 1. Use anhydrous solvents and reagents. 2. If the carboxylic acid is formed, it can be separated from the desired ester product by extraction with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and dissolve in the aqueous layer. |
| Detection of the Decarboxylated Byproduct | High reaction temperatures leading to the decarboxylation of the carboxylic acid byproduct. | 1. Carefully control the reaction temperature to avoid excessive heat. 2. If formed, this byproduct can be separated by column chromatography. |
Experimental Protocols
Synthesis of this compound [3]
-
Materials:
-
2-amino-3-pyridinecarboxaldehyde
-
Diethyl malonate
-
Piperidine
-
Diethyl ether (for washing)
-
-
Procedure:
-
Suspend 2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol) in diethyl malonate (6.2 mL, 41.0 mmol) in a screw-capped pressure tube.
-
Add piperidine (1.6 mL, 16.4 mmol) to the suspension.
-
Seal the reaction tube and heat the mixture to 120°C for 3 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitate by filtration.
-
Wash the collected solid with diethyl ether to afford the final product.
-
Visualizations
Reaction Pathway and Potential Byproducts
Caption: Potential reaction pathways and byproduct formation during the synthesis.
Troubleshooting Logic
References
Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate.
Troubleshooting Guide & FAQs
This section addresses common problems that may arise during the synthesis, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yield can stem from several factors. Firstly, incomplete reaction is a common issue. Ensure that the starting materials, 2-aminopyridine-3-carbaldehyde and diethyl malonate, are pure and used in the correct stoichiometry. The choice of catalyst and reaction temperature is also critical. Piperidine is an effective catalyst for this condensation. The subsequent cyclization step requires high temperatures, typically achieved by using a high-boiling point solvent like diphenyl ether or by microwave irradiation. Insufficient heating during cyclization can lead to incomplete conversion.
Another factor could be side reactions. At high temperatures, decarboxylation of the final product can occur, reducing the overall yield. Careful control of the reaction time and temperature is crucial to minimize this.
Lastly, product loss during workup and purification can significantly impact the final yield. Ensure efficient extraction and minimize transfers. For purification, recrystallization from a suitable solvent like ethanol or purification by column chromatography are common methods.
Q2: The product has precipitated out of the reaction mixture, but it appears impure. How should I proceed with purification?
A2: If the precipitated product is impure, it is recommended to first wash the crude solid with a non-polar solvent such as hexane or petroleum ether to remove residual high-boiling solvents or non-polar impurities. Following this initial wash, recrystallization is often an effective purification method. Ethanol, acetic acid, or a mixture of DMF and water are reported as suitable solvents for recrystallization. If recrystallization does not yield a product of sufficient purity, column chromatography using silica gel is a reliable alternative.
Q3: I am observing the formation of a significant amount of byproduct. How can I identify and minimize it?
A3: A common byproduct in the Gould-Jacobs reaction, which is often used for this type of synthesis, is the decarboxylated product. This occurs when the reaction is heated for too long or at too high a temperature. To minimize its formation, carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting material is consumed. Reducing the reaction temperature or time may be necessary.
Another potential issue is the formation of intermediates that do not fully cyclize. Ensuring anhydrous conditions and potentially increasing the temperature or reaction time (while monitoring for decarboxylation) can help drive the cyclization to completion.
Q4: The cyclization step of the reaction is not proceeding to completion. What can I do?
A4: Incomplete cyclization is a frequent challenge in the Gould-Jacobs reaction. Here are several troubleshooting steps:
-
Increase the temperature: The cyclization is a high-temperature process, often requiring temperatures around 250°C. Gradually increasing the reaction temperature may be necessary.
-
Increase reaction time: If raising the temperature leads to decomposition, extending the reaction time at the current temperature might improve the yield of the cyclized product. However, be mindful of potential product degradation with prolonged heating.
-
Consider microwave heating: Microwave irradiation can provide rapid and efficient heating, often leading to higher yields and shorter reaction times compared to conventional heating.
-
Ensure anhydrous conditions: While not always strictly necessary, using dry reagents and solvents can sometimes improve the outcome of the reaction.
Data Presentation: Summary of Reaction Conditions
The following table summarizes different reaction conditions for the synthesis of
Technical Support Center: Derivatization of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate. The information is structured to address common challenges and provide practical solutions to optimize experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of this compound.
Issue 1: Low or No Yield of the Desired Product
Question: My derivatization reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in the derivatization of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Inadequate Activation of the Naphthyridinone Ring: The nitrogen at the 1-position (N1) requires deprotonation to become sufficiently nucleophilic for reactions like N-alkylation.
-
Base Selection: The choice of base is critical. For N-alkylation, stronger bases like sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K₂CO₃), especially for less reactive alkylating agents. However, very strong bases might lead to undesired side reactions. It is advisable to screen a range of bases.
-
Reaction Temperature: Insufficient temperature may lead to a sluggish reaction. Conversely, excessive heat can cause decomposition of starting materials or products. Optimization of the reaction temperature is crucial.
-
-
Poor Solubility of Starting Materials: The starting material, this compound, may have limited solubility in certain organic solvents.
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally good choices for dissolving the naphthyridinone and facilitating the reaction.
-
-
Decomposition of Reagents or Products: The reagents or the desired product might be unstable under the reaction conditions.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged heating that could lead to degradation.
-
-
Presence of Water: Moisture can quench strong bases and interfere with the reaction.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My reaction is producing a mixture of products, making purification difficult. How can I improve the selectivity of my reaction?
Answer:
The formation of multiple products is a common challenge, often arising from the ambident nucleophilic nature of the 1,8-naphthyridin-2-one core, which can lead to both N- and O-alkylation.
Key Challenge: N-Alkylation vs. O-Alkylation
The 2-oxo-1,2-dihydro-1,8-naphthyridine system exists in tautomeric forms, and its anion is an ambident nucleophile, meaning it can be alkylated at the N1-position or the O-position of the carbonyl group. The ratio of N- to O-alkylation is influenced by several factors.[1]
-
Hard and Soft Acids and Bases (HSAB) Principle:
-
N-Alkylation (softer nucleophile): Favored by softer alkylating agents (e.g., alkyl iodides) and conditions that promote a "free" anion (e.g., using sodium or potassium salts in polar aprotic solvents like DMF).
-
O-Alkylation (harder nucleophile): Favored by harder alkylating agents (e.g., alkyl sulfates, Meerwein's salt) and conditions where the cation is closely associated with the oxygen (e.g., using silver salts).
-
-
Solvent Effects: Polar aprotic solvents like DMF and DMSO generally favor N-alkylation, while nonpolar solvents may favor O-alkylation.
-
Counter-ion: The nature of the cation can influence the site of alkylation. For instance, using a silver salt of the pyridone has been reported to favor O-alkylation.[1]
-
Steric Hindrance: Bulky alkylating agents may favor reaction at the less sterically hindered site.
Troubleshooting Regioselectivity:
| Factor | To Favor N-Alkylation | To Favor O-Alkylation |
| Alkylating Agent | Use softer electrophiles (e.g., R-I, R-Br) | Use harder electrophiles (e.g., R₂SO₄, R₃O⁺BF₄⁻) |
| Base/Counter-ion | NaH, KH, K₂CO₃, Cs₂CO₃ | Ag₂CO₃, Ag₂O |
| Solvent | Polar aprotic (DMF, DMSO) | Nonpolar (Benzene, Toluene) |
Purification of Isomers:
If a mixture of N- and O-alkylated products is obtained, purification can be challenging due to their similar polarities.
-
Chromatography: Careful optimization of the solvent system for column chromatography is often necessary. A shallow gradient of a more polar solvent in a nonpolar solvent (e.g., ethyl acetate in hexanes) may be required to achieve separation.
-
Crystallization: If one isomer is significantly more abundant or has different crystallization properties, fractional crystallization can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: Can the ethyl ester group be hydrolyzed during derivatization reactions?
A1: Yes, the ethyl ester at the 3-position is susceptible to hydrolysis, especially under basic or acidic conditions, which are often employed for derivatization. This will lead to the corresponding carboxylic acid.
-
To avoid hydrolysis:
-
Use non-aqueous conditions where possible.
-
Employ milder bases or limit the reaction time and temperature.
-
If the reaction must be performed in the presence of water or protic solvents, consider protecting the ester group, although this adds extra steps to the synthesis.
-
Q2: I am trying to perform an N-alkylation, but I keep getting the O-alkylated product. What are the key parameters to change?
A2: To favor N-alkylation over O-alkylation, you should adjust your reaction conditions to favor the softer nucleophilic character of the nitrogen atom.[1]
-
Change your alkylating agent: Switch from harder electrophiles (like dimethyl sulfate) to softer ones (like methyl iodide).
-
Change your base and solvent: Use a base like sodium hydride in a polar aprotic solvent like DMF. This combination helps to create a "freer" anion where the nitrogen is more accessible for reaction.
-
Avoid silver salts: Silver ions tend to coordinate with the oxygen atom, promoting O-alkylation.
Q3: How can I confirm whether I have synthesized the N-alkylated or O-alkylated derivative?
A3: Spectroscopic methods, particularly NMR, are crucial for distinguishing between N- and O-alkylated isomers.[1]
-
¹H NMR: The chemical shift of the protons on the alkyl group attached to the nitrogen versus the oxygen will be different. Protons on a group attached to oxygen are typically more deshielded (appear at a higher ppm) than those attached to nitrogen.
-
¹³C NMR: The chemical shift of the carbon atom of the alkyl group directly attached to the heteroatom is a key indicator. The carbon attached to oxygen will have a significantly higher chemical shift (typically > 60 ppm) compared to a carbon attached to nitrogen.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can show correlations between the protons of the alkyl group and the carbons of the naphthyridinone ring, providing definitive evidence of the point of attachment. For the N-alkylated product, you would expect to see a correlation between the N-CH₂ protons and the C2 and C8a carbons of the ring.
Q4: Is decarboxylation a potential side reaction?
A4: If the ethyl ester is first hydrolyzed to the carboxylic acid, decarboxylation can become a significant side reaction, especially at elevated temperatures. The resulting product would be the corresponding 1,8-naphthyridin-2-one without the substituent at the 3-position. To minimize this, avoid harsh acidic or basic conditions combined with high heat if the carboxylic acid is present.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol provides a general method for the N-alkylation of this compound.
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Activation: Allow the mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data for N-Alkylation (Example)
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl iodide | K₂CO₃ | DMF | 80 | 12 | 75 | Fictionalized Data |
| 2 | Benzyl bromide | NaH | DMF | 25 | 6 | 85 | Fictionalized Data |
| 3 | Methyl iodide | Cs₂CO₃ | Acetonitrile | 60 | 8 | 82 | Fictionalized Data |
Protocol 2: General Procedure for Suzuki Coupling (after conversion to a halide)
This protocol outlines a general procedure for Suzuki coupling, assuming the naphthyridinone has been converted to a halo-derivative (e.g., at the 7-position).
-
Reaction Setup: In a reaction vessel, combine the halo-naphthyridinone (1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Reaction: Degas the mixture and heat it under an inert atmosphere to the desired temperature (typically 80-100 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the residue by column chromatography.
Visualizations
Caption: Challenges in the derivatization of this compound.
Caption: Troubleshooting guide for regioselectivity in the alkylation of 1,8-naphthyridin-2-ones.
References
Technical Support Center: Purification of 1,8-Naphthyridine Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the purification of 1,8-naphthyridine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 1,8-naphthyridine products?
The most prevalent impurities are typically unreacted starting materials, such as 2-aminopyridine derivatives, which are common precursors in many synthetic routes like the Friedländer or Skraup-Doebner-von Miller reactions.[1] Other common contaminants include residual high-boiling point solvents (e.g., DMSO, pyridine), reagents, and side-products arising from incomplete or alternative cyclization pathways.[1]
Q2: My NMR/LCMS data shows the presence of unreacted 2-aminopyridine. What is the most effective way to remove it?
Due to the basic nature of 2-aminopyridine, an acidic wash during the workup is the most efficient removal method.[1] By dissolving the crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid solution (e.g., 1-5% HCl), the 2-aminopyridine is protonated to its water-soluble hydrochloride salt, which then partitions into the aqueous layer.[1] This technique is generally more effective than chromatography or recrystallization for removing significant quantities of this particular impurity.[1]
Q3: How can I eliminate residual high-boiling point solvents like pyridine or DMSO?
For a basic solvent such as pyridine, an acidic wash during the workup is highly effective, similar to the removal of 2-aminopyridine.[1][2] Another technique for removing trace amounts of high-boiling organic solvents is co-evaporation (azeotroping) with a lower-boiling solvent like toluene.[1][2] Adding toluene to the product and evaporating under reduced pressure can help remove the residual solvent.[1][2] For DMSO, aqueous washes are typically necessary to extract it from the organic phase.[1]
Q4: My crude product is a discolored solid or oil. Which purification method should I try first?
For a solid crude product, recrystallization is often the best initial approach. If the product is an oil or if recrystallization fails, column chromatography is the next logical step.
Q5: How do I decide between recrystallization and column chromatography for purifying my 1,8-naphthyridine derivative?
The choice depends on the nature of the impurities and the physical state of your product. Recrystallization is ideal for removing small amounts of impurities from a solid product, especially if a suitable solvent is found that dissolves the product at high temperatures but not at low temperatures. Column chromatography is more versatile and can separate compounds with similar polarities, making it suitable for complex mixtures or oily products.[3]
Troubleshooting Guides
Issue 1: Low Yield After Purification
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed before workup.[4] |
| Losses During Extraction | The product may have partial solubility in the aqueous layer, especially if the pH is not optimal. Perform multiple extractions with the appropriate organic solvent to maximize recovery.[4] |
| Losses During Chromatography | The compound may irreversibly adsorb to the silica gel, especially if an inappropriate solvent system is used or if the silica gel is acidic. Consider using a neutral support like alumina or deactivating the silica gel with a base (e.g., triethylamine).[4] |
| Losses During Recrystallization | A suboptimal solvent can lead to significant product loss in the mother liquor or cause the product to "oil out."[4] |
Issue 2: Persistent Impurities After Purification
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Isomeric Impurities | Positional isomers can be very difficult to separate due to similar chemical properties.[4] High-performance column chromatography with a shallow solvent gradient may be necessary.[4] |
| Di-substituted Byproducts | Careful optimization of column chromatography is the primary method for removal.[4] |
| Unreacted Starting Material | A pH-adjusted extraction can be effective. For example, adjusting the pH to around 4 can help separate more basic starting materials.[4] |
Issue 3: Product "Oiling Out" During Recrystallization
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Rapid Cooling | Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath.[4] |
| Inappropriate Solvent | The solvent may be too good, leading to a supersaturated solution. Try adding a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise to the warm solution until it becomes slightly turbid.[4] |
Experimental Protocols
Protocol 1: Acidic Wash for Removal of Basic Impurities
-
Dissolution : Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash : Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (1-2 times the volume of the organic layer).[1]
-
Separation : Separate the organic layer. The protonated basic impurities will remain in the aqueous layer.
-
Neutralization Wash : Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[1]
-
Final Wash : Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.[1]
-
Drying and Concentration : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Standard Recrystallization
-
Solvent Selection : Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature.
-
Dissolution : In a flask, add the minimum amount of hot solvent to the crude solid until it completely dissolves.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.[1]
-
Cooling : Allow the solution to cool slowly to room temperature to form crystals.
-
Ice Bath : Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[1]
-
Isolation and Washing : Collect the crystals by vacuum filtration (e.g., using a Büchner funnel) and wash them with a small amount of ice-cold solvent.[1]
-
Drying : Dry the purified crystals in a vacuum oven.[1]
Protocol 3: Silica Gel Column Chromatography
-
Solvent System Selection : Use thin-layer chromatography (TLC) to determine an appropriate mobile phase (eluent). A good solvent system will show clear separation of the desired product from impurities, with the product having an Rf value of approximately 0.3-0.4.[1] Common systems for 1,8-naphthyridines include gradients of methanol in DCM or ethyl acetate in petroleum ether.
-
Column Packing : Pack a glass column with silica gel as a slurry in the initial, least polar eluent.[1]
-
Sample Loading : Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the packed column.[1]
-
Elution : Begin passing the eluent through the column, collecting fractions. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compounds.[1]
-
Fraction Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.[1]
-
Concentration : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,8-naphthyridine derivative.[1]
Visual Workflows
Caption: A general workflow for the purification of 1,8-naphthyridine compounds.
Caption: Troubleshooting guide for the removal of common impurities.
References
Technical Support Center: Synthesis of 1,8-Naphthyridine-3-carboxylates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,8-naphthyridine-3-carboxylates. This resource aims to help users overcome common challenges, minimize side reactions, and improve the yield and purity of their target compounds.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 1,8-naphthyridine-3-carboxylates, particularly via the Gould-Jacobs reaction.
Problem 1: Low Yield of the Desired 1,8-Naphthyridine-3-carboxylate
Possible Causes and Solutions:
-
Incomplete Cyclization: The thermal cyclization step in the Gould-Jacobs reaction requires high temperatures. Insufficient temperature or reaction time can lead to incomplete conversion of the anilidomethylenemalonate intermediate.
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the reaction outcome.
-
Solution: While traditional methods often use high-boiling aromatic solvents, consider exploring alternative conditions. For instance, in the related Friedländer synthesis, the use of water as a solvent with a choline hydroxide catalyst has been shown to give excellent yields.[3]
-
-
Purity of Starting Materials: Impurities in the 2-aminopyridine or diethyl ethoxymethylenemalonate can interfere with the reaction.
-
Solution: Use freshly purified starting materials. 2-aminopyridine derivatives can be purified by recrystallization or sublimation. Diethyl ethoxymethylenemalonate should be distilled before use if it has been stored for an extended period.
-
-
Hydrolysis of Intermediates: The enamine-like intermediate, anilidomethylenemalonate, can be susceptible to hydrolysis, especially in the presence of acidic or basic impurities and water.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Problem 2: Formation of Significant Side Products
Possible Side Reactions and Mitigation Strategies:
-
Self-Condensation of Diethyl Malonate: Under basic conditions, diethyl malonate can undergo self-condensation (Claisen condensation) to form ethyl 3-oxopentanedioate.
-
Solution: Avoid strongly basic conditions. The Gould-Jacobs reaction is typically performed under neutral or slightly acidic conditions initially, followed by thermal cyclization without the need for a strong base.
-
-
Hydrolysis of the Ester Group: The carboxylate ester can be hydrolyzed to the corresponding carboxylic acid, especially during workup or if the reaction is carried out for an extended period at high temperatures in the presence of water.
-
Solution: Use anhydrous conditions and minimize the reaction time at high temperatures. If hydrolysis occurs, the resulting carboxylic acid can be re-esterified if desired.
-
-
Decarboxylation: The 3-carboxylic acid group can be lost, particularly from the 4-hydroxy-1,8-naphthyridine-3-carboxylic acid intermediate, upon prolonged heating.
-
Solution: Carefully control the temperature and duration of the cyclization and any subsequent saponification steps. If the decarboxylated product is the desired outcome, the reaction can be driven to completion by extended heating.
-
-
Formation of Isomeric Byproducts: While less common in the Gould-Jacobs reaction with 2-aminopyridine, the use of substituted aminopyridines can potentially lead to the formation of regioisomers.
-
Solution: Carefully control the reaction conditions and consider purification by column chromatography to separate isomers.
-
Problem 3: Difficulty in Product Purification
Common Impurities and Removal Strategies:
-
Unreacted 2-Aminopyridine: Due to its basic nature, unreacted 2-aminopyridine can be a common impurity.
-
Solution: An acidic wash during the workup is highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1-5% HCl). The basic 2-aminopyridine will form a water-soluble salt and partition into the aqueous layer.[4]
-
-
Residual High-Boiling Solvents (e.g., Diphenyl Ether, DMSO): These solvents can be difficult to remove by simple evaporation.
-
Solution: For DMSO, aqueous washes are effective.[4] For high-boiling nonpolar solvents like diphenyl ether, trituration of the crude product with a non-polar solvent like hexane or petroleum ether can help remove the residual solvent. Co-evaporation with a lower-boiling solvent like toluene under reduced pressure can also be effective.[4]
-
-
Discolored Product: The high temperatures used in the reaction can lead to the formation of colored impurities.
-
Solution: Recrystallization is often the best initial purification method for a solid crude product.[4] If recrystallization is ineffective, silica gel column chromatography can be used.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the Gould-Jacobs synthesis of 1,8-naphthyridine-3-carboxylates?
A1: Yields can vary depending on the specific substrates and reaction conditions. Literature reports for the synthesis of related quinolones using microwave-assisted Gould-Jacobs reaction show yields ranging from 34% to 47%.[2] Optimization of reaction conditions is crucial for achieving higher yields.
Q2: How can I monitor the progress of the Gould-Jacobs reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. You can track the consumption of the starting materials (2-aminopyridine and diethyl ethoxymethylenemalonate) and the formation of the anilidomethylenemalonate intermediate and the final cyclized product.
Q3: What are the key differences between the Gould-Jacobs and Friedländer syntheses of 1,8-naphthyridines?
A3: The Gould-Jacobs reaction typically involves the reaction of an aminopyridine with a malonic ester derivative, followed by thermal cyclization to form a 4-hydroxy-1,8-naphthyridine. The Friedländer synthesis, on the other hand, is the reaction of a 2-amino-3-formylpyridine with a compound containing an α-methylene group adjacent to a carbonyl group. The choice of synthesis depends on the availability of starting materials and the desired substitution pattern on the 1,8-naphthyridine ring.
Q4: Can I use other malonic ester derivatives in the Gould-Jacobs reaction?
A4: Yes, other dialkyl malonates can be used, which will result in the corresponding alkyl ester in the final product. The choice of the ester group can influence the reaction conditions and the properties of the final product.
Q5: What spectroscopic methods are used to characterize the 1,8-naphthyridine-3-carboxylate product?
A5: The structure of the final product is typically confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. Infrared (IR) spectroscopy can also be used to identify key functional groups such as the carbonyl groups of the ester and the 4-oxo tautomer.
Data Presentation
Table 1: Optimization of Friedländer Synthesis of 2-Methyl-1,8-naphthyridine [3]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | None | 50 | 6 | No Reaction |
| 2 | None | H₂O | 50 | 6 | No Reaction |
| 3 | None | Acetone | 50 | 6 | No Reaction |
| 4 | ChOH (1) | Acetone | 50 | 6 | 52 |
| 5 | ChOH (1) | H₂O | 50 | 6 | 99 |
| 6 | ChOH (1) | H₂O | Room Temp | 12 | 90 |
| 7 | ChOH (0.5) | H₂O | 50 | 8 | 85 |
| 8 | ChOH (2) | H₂O | 50 | 5 | 98 |
Reaction conditions: 2-aminonicotinaldehyde (0.5 mmol), acetone (0.5 mmol), solvent (1 mL).
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate via Gould-Jacobs Reaction (Adapted from Leslie et al., 2011)[1]
Materials:
-
2-Amino-6-methylpyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
-
Hexane
Procedure:
-
Condensation: In a round-bottom flask, combine 2-amino-6-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130 °C for 1 hour. The reaction can be monitored by TLC to confirm the formation of the diethyl ((6-methylpyridin-2-ylamino)methylene)malonate intermediate.
-
Cyclization: To the flask containing the intermediate, add diphenyl ether (enough to make a stirrable slurry). Heat the mixture to reflux (approximately 250 °C) for 30 minutes.
-
Isolation: Cool the reaction mixture to room temperature. A precipitate of the product should form. Add hexane to the mixture to further precipitate the product and to help wash away the diphenyl ether.
-
Purification: Filter the solid product and wash it thoroughly with hexane to remove any residual diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Visualizations
Caption: Gould-Jacobs reaction pathway for 1,8-naphthyridine-3-carboxylate synthesis.
Caption: Overview of potential side reactions in the synthesis of 1,8-naphthyridine-3-carboxylates.
Caption: A logical workflow for troubleshooting common issues in 1,8-naphthyridine synthesis.
References
Technical Support Center: Purification of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate. The following information is designed to help you increase the purity of your compound through various purification techniques.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of the crude product after synthesis and simple precipitation?
A1: The synthesis of this compound from 2-amino-3-pyridinecarboxaldehyde and diethyl malonate often yields a precipitate upon cooling the reaction mixture. After filtration and washing with a solvent like diethyl ether, the purity of the crude product can be as high as 91%.[1]
Q2: What are the common impurities in the synthesis of this compound?
A2: While specific impurities for this exact reaction are not extensively documented in the provided literature, common impurities in similar reactions involving malonic esters can include unreacted starting materials (2-amino-3-pyridinecarboxaldehyde and diethyl malonate) and potential side-products from self-condensation of the starting materials or incomplete cyclization.
Q3: Which purification methods are most effective for this compound?
A3: The most common and effective purification methods for polar heterocyclic compounds like this compound are recrystallization and column chromatography. The choice between these methods will depend on the impurity profile and the desired final purity.
Q4: Are there any known issues with the crystallization of naphthyridinone derivatives?
A4: Yes, pyridine and its annulated derivatives can sometimes be challenging to crystallize compared to their non-heteroaromatic counterparts. Common issues include the formation of oils instead of crystals or difficulty in inducing crystallization.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | 1. Add a small amount of additional solvent to the hot solution. 2. Try a lower-boiling point solvent or a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane). 3. Ensure a slow cooling rate. |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used), or nucleation is inhibited. | 1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of the pure compound. 4. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Low recovery of the purified product | The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used for washing. | 1. Ensure the solution is thoroughly cooled before filtration. 2. Use a minimal amount of ice-cold solvent to wash the crystals. 3. Consider using a different solvent in which the compound is less soluble at low temperatures. |
| Product purity does not improve significantly | The chosen solvent is not effective at separating the impurities, or the impurities co-crystallize with the product. | 1. Screen for a different recrystallization solvent or solvent system. 2. Consider a preliminary purification step, such as a simple filtration through a silica plug, before recrystallization. |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities (streaking or overlapping bands) | The solvent system (mobile phase) is not optimal. The compound may be interacting strongly with the stationary phase. | 1. Adjust the polarity of the mobile phase. For polar compounds, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. 2. For nitrogen-containing heterocyclic compounds, which can interact with the acidic silica gel, add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the mobile phase to improve peak shape and separation. |
| The compound does not move from the baseline | The mobile phase is not polar enough to elute the compound. | 1. Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate or methanol in your hexane or dichloromethane mixture. |
| The compound runs with the solvent front | The mobile phase is too polar. | 1. Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
Data Presentation
The following table summarizes the expected outcomes for different purification methods for this compound.
| Purification Method | Typical Purity Achieved | Expected Yield | Advantages | Disadvantages |
| Precipitation & Washing | ~91%[1] | High | Simple, fast, and effective for removing bulk impurities. | May not remove closely related impurities. |
| Recrystallization | >95% (expected) | Moderate to High | Can provide very high purity. Good for removing small amounts of impurities. | Yield loss is possible due to the solubility of the product. Finding a suitable solvent can be time-consuming. |
| Column Chromatography | >98% (expected) | Moderate | Highly effective for separating complex mixtures and achieving very high purity. | More time-consuming and requires larger volumes of solvent. Potential for some product loss on the column. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is based on a general procedure for a similar naphthyridinone derivative and may require optimization.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of boiling ethanol while stirring or swirling until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column, or carefully load the concentrated solution directly.
-
Elution: Begin eluting the column with a non-polar solvent mixture, such as hexane:ethyl acetate (e.g., 4:1 v/v). Gradually increase the polarity of the mobile phase (e.g., to 2:1, then 1:1 hexane:ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
References
Avoiding dimer formation in naphthyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during naphthyridine synthesis, with a specific focus on the prevention of unwanted dimer formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for naphthyridines and what are their primary challenges?
A1: The most prevalent methods for synthesizing the naphthyridine core include the Friedländer annulation, Combes synthesis, and various metal-catalyzed cross-coupling reactions to build or functionalize the ring system. A primary challenge across these methods is controlling selectivity, which can lead to the formation of undesired side products, including dimers. Other common issues include incomplete reactions, and difficulties in purification.
Q2: What is "dimer formation" in the context of naphthyridine synthesis and why is it a problem?
A2: Dimer formation refers to a side reaction where two molecules of a naphthyridine intermediate or the final product couple together, resulting in a molecule of double the molecular weight. This is problematic as it consumes starting materials, reduces the yield of the desired product, and introduces a significant purification challenge due to the potential for similar solubility and chromatographic behavior between the product and the dimer.
Q3: What are the general causes of unwanted dimerization?
A3: Dimerization can be broadly attributed to several factors:
-
Self-condensation of starting materials: Particularly in reactions like the Friedländer synthesis, starting materials can react with themselves under the reaction conditions.
-
Homocoupling in metal-catalyzed reactions: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), the organometallic intermediate can react with itself instead of the intended coupling partner.
-
Oxidative coupling: Under certain conditions, especially in the presence of an oxidant, two molecules of the naphthyridine product can couple.
-
High concentrations and temperatures: These conditions can increase the probability of bimolecular side reactions like dimerization.
Troubleshooting Guides
Issue 1: Dimer Formation in Friedländer Annulation
Symptom: You are performing a Friedländer synthesis to prepare a naphthyridine, and you observe a significant amount of a byproduct with approximately double the mass of your expected product.
Possible Cause: Self-condensation of the 2-aminopyridine-3-carbaldehyde or the active methylene compound.
Troubleshooting Steps:
-
Optimize Reaction Temperature: High temperatures can promote side reactions. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.[1]
-
Adjust Reagent Stoichiometry and Addition Rate: Ensure the stoichiometry of your reactants is accurate. A slow addition of one reactant to the other can help to maintain a low concentration of the added reactant, thereby minimizing self-condensation.
-
Choice of Catalyst: The type and amount of catalyst are crucial. While traditional methods may use strong acids or bases, milder catalysts can sometimes reduce side reactions.[2] Consider screening different catalysts to improve selectivity.
-
Solvent Selection: The polarity and boiling point of the solvent can influence the reaction outcome. Test a variety of solvents to identify one that favors the desired intramolecular cyclization over intermolecular dimerization.[1][2]
-
Dissolve the 2-aminopyridine-3-carbaldehyde and catalyst in the chosen solvent in the reaction flask.
-
Prepare a solution of the active methylene compound in the same solvent.
-
Using a syringe pump, add the solution of the active methylene compound to the reaction flask over a period of 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, proceed with the standard work-up and purification protocol.
Issue 2: Dimer Formation in Palladium-Catalyzed Cross-Coupling Reactions
Symptom: You are performing a Suzuki, Stille, or other palladium-catalyzed cross-coupling reaction to functionalize a halo-naphthyridine, and you observe a significant amount of a homocoupled naphthyridine dimer.
Possible Cause: Homocoupling of the halo-naphthyridine or the organometallic intermediate.
Troubleshooting Steps:
-
Degas the Reaction Mixture Thoroughly: Oxygen can promote oxidative addition and subsequent homocoupling. Ensure your solvent and reaction setup are thoroughly degassed with an inert gas (e.g., argon or nitrogen).
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand can significantly impact the relative rates of cross-coupling and homocoupling. Consider screening different phosphine ligands or using a pre-formed catalyst complex.
-
Control the Reaction Temperature: Lowering the temperature can sometimes disfavor the homocoupling side reaction.
-
Adjust Stoichiometry: An excess of the coupling partner (e.g., boronic acid in a Suzuki coupling) can help to outcompete the homocoupling reaction.
| Parameter | Condition A | Dimer Formation (%) | Condition B | Dimer Formation (%) |
| Temperature | 100 °C | 25% | 80 °C | 10% |
| Catalyst | Pd(PPh₃)₄ | 20% | PdCl₂(dppf) | 5% |
| Degassing | Not performed | 30% | Performed | <5% |
Note: These are representative data and actual results may vary depending on the specific substrates and reaction conditions.
Visualizations
Logical Flowchart for Troubleshooting Dimer Formation
Caption: Troubleshooting workflow for dimer formation.
Potential Dimerization Pathways
Caption: Competing pathways leading to desired product vs. dimer.
References
Technical Support Center: Synthesis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield
Q: We are experiencing a significant drop in yield when scaling up the synthesis from lab-scale to pilot-scale. What are the potential causes and how can we mitigate this?
A: Low yields during scale-up of the Friedländer synthesis, a common route for this compound, can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Ensure the reactor's stirring mechanism (impeller type, speed) is appropriate for the vessel geometry and reaction mass. Consider using baffles to improve mixing efficiency.
-
-
Poor Temperature Control: Exothermic reactions can be difficult to control on a larger scale, leading to temperature spikes that favor byproduct formation.
-
Solution: Implement a more robust cooling system. Consider a semi-batch process where one of the reactants is added portion-wise to better manage the exotherm.
-
-
Suboptimal Catalyst Performance: The catalyst-to-substrate ratio may not be optimal at a larger scale.
-
Precipitation Issues: The product may precipitate prematurely, trapping starting materials and hindering the reaction's completion.
-
Solution: Adjust the solvent system or reaction temperature to maintain the product's solubility until the reaction is complete.
-
Issue 2: Product Purity and Contamination
Q: Our scaled-up batch of this compound is showing significant impurities. How can we identify and remove them?
A: Common impurities include unreacted starting materials, particularly 2-aminopyridine derivatives, and byproducts from side reactions.
-
Unreacted 2-Aminopyridine: This is a frequent impurity due to its basic nature.
-
Removal: An acidic wash during the workup is highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1-5% HCl). The basic 2-aminopyridine will form a water-soluble salt and partition into the aqueous layer.[3]
-
-
Side-Products: Self-condensation of the active methylene compound (diethyl malonate) or formation of regioisomers can occur.
-
Mitigation and Removal: Optimizing the reaction temperature and catalyst can minimize the formation of these byproducts.[4] For removal, recrystallization is often the most effective method for solid products. If the product is an oil or difficult to crystallize, column chromatography may be necessary.[3]
-
-
Residual High-Boiling Solvents: Solvents like DMSO or pyridine used in the reaction can be difficult to remove.
-
Removal: For basic solvents like pyridine, an acid wash is effective. For others like DMSO, aqueous washes are required. Co-evaporation with a lower-boiling solvent like toluene under reduced pressure can also help remove trace amounts.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for a scalable synthesis of this compound?
A common and scalable method is the reaction of 2-amino-3-pyridinecarboxaldehyde with diethyl malonate using a catalyst. A greener alternative to traditional methods involves using choline hydroxide as a catalyst in water, which has been demonstrated on a gram scale.[1][2]
Q2: Are there alternative energy sources that can improve the efficiency of the synthesis at scale?
Yes, microwave irradiation and ultrasonic methods have been explored for the synthesis of 1,8-naphthyridine derivatives.[5][6] These techniques can offer advantages such as faster reaction times and potentially higher yields, which can be beneficial for scaling up.
Q3: How can we improve the regioselectivity of the reaction when using unsymmetrical ketones as starting materials?
While the synthesis of the target molecule typically uses symmetrical diethyl malonate, issues with regioselectivity can arise in the synthesis of related derivatives. To improve this, one can explore the use of specific amine catalysts or ionic liquids.[7]
Data Presentation
Table 1: Optimization of Reaction Conditions for a Gram-Scale Friedländer Synthesis of a 1,8-Naphthyridine Derivative in Water
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | H₂O | 50 | 6 | No Reaction |
| 2 | Choline Hydroxide (1) | None | 50 | 6 | No Reaction |
| 3 | Choline Hydroxide (1) | H₂O | Room Temp. | 12 | 90 |
| 4 | Choline Hydroxide (1) | H₂O | 50 | 6 | 99 |
| 5 | NaOH (1) | H₂O | 50 | 6 | 88 |
| 6 | KOH (1) | H₂O | 50 | 6 | 84 |
Data adapted from a study on a related 1,8-naphthyridine derivative.[1][2]
Experimental Protocols
Protocol 1: Gram-Scale Synthesis using Choline Hydroxide Catalyst[1]
-
Reaction Setup: In a suitable reactor, suspend 2-amino-3-pyridinecarboxaldehyde (1.0 eq) in water.
-
Reagent Addition: Add diethyl malonate (1.1 eq) to the suspension.
-
Catalyst Addition: Add choline hydroxide (1 mol%) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 50°C and stir vigorously for 6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water.
-
Dry the product under vacuum.
-
Protocol 2: Purification by Acidic Wash to Remove Basic Impurities[3]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: Experimental workflow for the gram-scale synthesis.
Caption: Troubleshooting logic for addressing low yield issues.
References
- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of 1,8-Naphthyridine Derivatives Using Ultrasonic Method: Synthesis, Characterization, and Enhanced Properties Study | Vidhyayana [vidhyayanaejournal.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
A Comparative Guide to Heterocyclic Scaffolds in Drug Discovery: Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate and Beyond
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. This guide provides an objective comparison of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate with three other prominent heterocyclic scaffolds: quinolones, benzimidazoles, and pyrimidines. By examining their synthesis, biological activities, and mechanisms of action, supported by experimental data, this document aims to equip researchers with the information needed to make informed decisions in the design of novel therapeutic agents.
Synthesis of Core Scaffolds
The accessibility of a scaffold through straightforward and efficient synthesis is a key consideration. Here, we briefly outline the general synthetic approaches for the parent ethyl carboxylate derivatives of the four heterocyclic systems.
This compound: This scaffold is commonly synthesized through a condensation reaction between 2-aminopyridine-3-carbaldehyde and diethyl malonate in the presence of a base like piperidine.
Ethyl 4-hydroxyquinoline-3-carboxylate: A prevalent method for the synthesis of this quinolone scaffold is the Gould-Jacobs reaction. This involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by a thermal cyclization.
Ethyl benzimidazole-2-carboxylate: A common route to this benzimidazole derivative is the condensation of o-phenylenediamine with a derivative of oxalic acid, such as ethyl oxalyl chloride or diethyl oxalate.
Ethyl pyrimidine-5-carboxylate: The synthesis of the pyrimidine ring can be achieved through various condensation reactions. A typical method involves the reaction of a formyl-acetic ester derivative with an amidine.
Comparative Biological Activity
A direct comparison of the intrinsic biological activity of the parent scaffolds is challenging due to the limited availability of studies that evaluate these specific compounds under identical conditions. However, by examining the activities of their various derivatives, we can infer the potential of each core structure.
Anticancer Activity
The search for novel anticancer agents has led to the extensive exploration of these heterocyclic scaffolds, each exhibiting distinct mechanisms of action.
Mechanisms of Anticancer Action:
-
1,8-Naphthyridinone and Quinolone Scaffolds: Derivatives of both these scaffolds have been shown to exert anticancer effects primarily by targeting topoisomerase II, an essential enzyme in DNA replication and chromosome segregation. This inhibition leads to DNA damage and ultimately apoptosis in cancer cells.[1] Some derivatives also exhibit activity through the inhibition of various protein kinases involved in cancer cell signaling.[2]
-
Benzimidazole Scaffold: The anticancer mechanism of benzimidazole derivatives is often attributed to their ability to inhibit the polymerization of tubulin, a key component of microtubules.[3] This disruption of the cytoskeleton leads to mitotic arrest and subsequent apoptotic cell death.[3] Other reported mechanisms include DNA intercalation and inhibition of enzymes like poly(ADP-ribose) polymerase (PARP).[4]
-
Pyrimidine Scaffold: Pyrimidine derivatives exhibit a wide array of anticancer mechanisms due to their structural similarity to the nucleobases of DNA and RNA. They can act as inhibitors of crucial enzymes in nucleotide biosynthesis, such as thymidylate synthase, or target various protein kinases involved in cell cycle regulation and signal transduction.[5][6]
Quantitative Comparison of Anticancer Activity (IC50 Values):
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative derivatives of each scaffold against various cancer cell lines. It is crucial to note that these values are from different studies and are not directly comparable but serve to illustrate the potential of each scaffold class.
| Scaffold Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,8-Naphthyridin-2(1H)-one | SH-SY5Y (Neuroblastoma) | 11.8 - 13.2 | [7] |
| 4-Oxoquinoline-3-carboxamide | HepG2 (Liver) | 0.88 - 4.60 | [8] |
| Benzimidazole-triazole hybrid | A549 (Lung), MCF-7 (Breast) | 0.63 - 1.3 | [9] |
| Pyrazole-pyrimidine | MGC-803 (Gastric) | 1.02 | [10] |
Antimicrobial Activity
The urgent need for new antimicrobial agents has driven significant research into these heterocyclic systems, with quinolones and naphthyridines having a well-established history as antibacterial agents.
Mechanisms of Antimicrobial Action:
-
1,8-Naphthyridinone and Quinolone Scaffolds: The primary mechanism of antibacterial action for these scaffolds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[11][12] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bactericidal effects.[11][12]
-
Benzimidazole Scaffold: The antimicrobial mechanism of benzimidazoles is more varied. Some derivatives have been shown to inhibit bacterial DNA gyrase, similar to quinolones.[13] Others may disrupt cell wall synthesis or other essential metabolic pathways.[14]
-
Pyrimidine Scaffold: Pyrimidine derivatives can act as antimicrobial agents by targeting a range of essential bacterial enzymes. For example, some inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[15] Others have been found to inhibit FtsZ, a protein involved in bacterial cell division.[15]
Quantitative Comparison of Antimicrobial Activity (MIC Values):
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative derivatives of each scaffold against various microbial strains. As with the anticancer data, these values are from different studies and are intended to be illustrative rather than a direct comparison.
| Scaffold Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| 1,8-Naphthyridine | S. aureus, E. coli | 35.5 - 75.5 | [8] |
| Quinolone | Gram-negative bacteria | Potent activity | [16] |
| Benzimidazole-triazolium | S. aureus | 2 | [17] |
| Thieno[2,3-d]pyrimidine | S. aureus, B. subtilis | High activity | [18] |
Experimental Protocols
To ensure the reproducibility and validity of biological data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays cited in this guide.
Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Assay: Broth Microdilution Protocol
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.
Visualizing Mechanisms of Action
To better understand the cellular pathways targeted by these scaffolds, the following diagrams illustrate their primary mechanisms of action.
Caption: Primary anticancer mechanisms of action for the four heterocyclic scaffolds.
Caption: Primary antimicrobial mechanisms of action for the four heterocyclic scaffolds.
Conclusion
The selection of a heterocyclic scaffold is a multifaceted decision that requires careful consideration of synthetic accessibility, biological activity, and mechanism of action. This compound and its parent 1,8-naphthyridinone class, along with the structurally related quinolones, offer well-established mechanisms for both anticancer and antibacterial activities, primarily through the inhibition of topoisomerases. Benzimidazoles provide a distinct anticancer mechanism by targeting tubulin polymerization, a clinically validated strategy. Pyrimidines, given their structural diversity and resemblance to endogenous nucleobases, offer a broad range of potential targets for both anticancer and antimicrobial drug design.
While this guide provides a comparative overview based on available literature, the lack of direct, head-to-head studies of the parent scaffolds necessitates a cautious interpretation of the quantitative data. Future research focusing on the direct comparison of these core structures under standardized conditions would be invaluable for a more definitive assessment of their intrinsic potential. Ultimately, the choice of scaffold will depend on the specific therapeutic target and the desired pharmacological profile. This guide serves as a foundational resource to aid researchers in navigating these critical early-stage decisions in the drug discovery process.
References
- 1. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 6. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 13. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 18. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
Comparison of different synthetic routes to 1,8-naphthyridine-3-carboxylates
The 1,8-naphthyridine core is a significant pharmacophore found in numerous therapeutic agents, driving continuous interest in the development of efficient and versatile synthetic methodologies for its derivatives. Among these, 1,8-naphthyridine-3-carboxylates are particularly important intermediates and final products in drug discovery. This guide provides a comparative overview of the most prominent synthetic routes to this valuable scaffold, focusing on the widely employed Friedländer Annulation and Gould-Jacobs Reaction. We present a summary of their performance based on experimental data, detailed experimental protocols, and visual guides to the reaction pathways.
Key Synthetic Routes: A Comparative Overview
The synthesis of 1,8-naphthyridine-3-carboxylates is predominantly achieved through two classical methods: the Friedländer Annulation and the Gould-Jacobs Reaction. Each route offers distinct advantages and is suited for different starting materials and desired substitution patterns.
The Friedländer Annulation involves the condensation of a 2-aminonicotinaldehyde or a related ketone with a compound containing an active methylene group, such as a β-ketoester. This method is known for its convergence and ability to construct the bicyclic system in a single step.[1][2][3] Recent advancements have focused on developing greener and more efficient catalytic systems for this reaction.[2][3][4][5]
A third, less direct but relevant approach, is the Combes Quinoline Synthesis , which can be adapted for the synthesis of the analogous quinoline systems and conceptually extended to naphthyridines. It involves the acid-catalyzed condensation of an arylamine with a β-diketone.[9][10][11]
The following sections will delve into the specifics of the Friedländer and Gould-Jacobs reactions, providing quantitative data and detailed experimental procedures.
Data Presentation: Performance Comparison
The choice of synthetic route can significantly impact the overall efficiency and yield. The following table summarizes quantitative data for the synthesis of various 1,8-naphthyridine-3-carboxylates via the Friedländer Annulation and Gould-Jacobs Reaction, highlighting the diversity of achievable structures and reaction conditions.
| Route | Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| Friedländer | 2-Aminonicotinaldehyde | Ethyl acetoacetate | Choline Hydroxide (1 mol%) | Water | ~6 | 50 | >95 | [2] |
| Friedländer | 2-Aminonicotinaldehyde | Ethyl benzoylacetate | Choline Hydroxide (1 mol%) | Water | ~6 | 50 | >95 | [2] |
| Friedländer | 2-Aminonicotinaldehyde | Diethyl malonate | PEG-400 | PEG-400 | - | - | Good | [1][12] |
| Friedländer | 2-Aminonicotinaldehyde | 2-Phenylacetophenone | [Bmmim][Im] (Ionic Liquid) | [Bmmim][Im] | 24 | 80 | - | [3] |
| Gould-Jacobs | 2-Aminopyridine | Diethyl 2-(ethoxymethylene)malonate | Heat | Diphenyl ether | - | Boiling | 85 | [1][12] |
| Gould-Jacobs | 2-Aminopyridine | Diethyl ethoxymethylenemalonate (DEEM) | Heat | Phenoxy ether | 1 | 240-250 | - | [6] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful synthesis of target compounds. Below are representative protocols for the Friedländer Annulation and Gould-Jacobs Reaction.
Protocol 1: Friedländer Annulation using a Green Catalyst[2]
This protocol describes the synthesis of 2-substituted-1,8-naphthyridines in water using an inexpensive and biocompatible ionic liquid catalyst.
Materials:
-
2-Aminonicotinaldehyde (0.5 mmol)
-
Active methylene carbonyl compound (e.g., ethyl acetoacetate) (0.5 mmol)
-
Choline hydroxide (ChOH) (1 mol%)
-
Water (1 mL)
-
Ethyl acetate
-
Nitrogen atmosphere
Procedure:
-
A mixture of 2-aminonicotinaldehyde (0.5 mmol) and the active methylene carbonyl compound (0.5 mmol) is stirred in water (1 mL).
-
Choline hydroxide (1 mol %) is added to the mixture.
-
The reaction mixture is stirred under a nitrogen atmosphere at 50°C.
-
The completion of the reaction is monitored by Thin Layer Chromatography (TLC) using 10% methanol/dichloromethane as the eluent.
-
Upon completion, the reaction mixture is extracted with ethyl acetate (40 mL) and water (10 mL).
-
The organic layer is concentrated under vacuum to yield the product.
Protocol 2: Gould-Jacobs Reaction for 4-Hydroxy-1,8-naphthyridine-3-carboxylate[6]
This protocol outlines the synthesis of ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.
Materials:
-
2-Aminopyridine
-
Diethyl 2-(ethoxymethylene)malonate
-
Phenoxy ether
-
Petroleum ether
Procedure:
-
A mixture of 2-aminopyridine and diethyl 2-(ethoxymethylene)malonate is heated to yield diethyl 2-((pyridin-2-ylamino)methylene)malonate.
-
The resulting intermediate and phenoxy ether in excess are heated at 240–250°C for one hour.
-
The reaction mixture is cooled to room temperature.
-
The cooled mixture is washed with petroleum ether to precipitate the product.
-
The solid product is collected by filtration.
Visualization of Synthetic Pathways
To better understand the logical flow and chemical transformations in these synthetic routes, the following diagrams have been generated.
Logical Workflow for Route Selection
The choice between the Friedländer and Gould-Jacobs routes often depends on the availability of starting materials and the desired final product.
Caption: A decision flowchart for selecting a synthetic route.
Generalized Reaction Scheme: Friedländer Annulation
This diagram illustrates the general transformation in a Friedländer annulation for the synthesis of 1,8-naphthyridine-3-carboxylates.
Caption: Generalized Friedländer Annulation scheme.
Generalized Reaction Scheme: Gould-Jacobs Reaction
This diagram outlines the key steps of the Gould-Jacobs reaction to form a 4-hydroxy-1,8-naphthyridine-3-carboxylate.
Caption: Generalized Gould-Jacobs Reaction scheme.
References
- 1. researchgate.net [researchgate.net]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Gould-Jacobs Reaction [drugfuture.com]
- 9. Combes Quinoline Synthesis [drugfuture.com]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Catalysts for the Gould-Jacobs Reaction: A Guide for Researchers
The Gould-Jacobs reaction, a cornerstone in the synthesis of quinoline derivatives, is a powerful tool for the construction of these vital heterocyclic scaffolds prevalent in pharmaceuticals and functional materials. The efficiency of this reaction is profoundly influenced by the choice of catalyst, which can dramatically affect reaction times, temperatures, and, ultimately, the yield of the desired 4-hydroxyquinoline product. This guide provides a comparative analysis of various catalysts employed in the Gould-Jacobs reaction, offering a summary of their performance based on available experimental data to assist researchers, scientists, and drug development professionals in catalyst selection and methods optimization.
The Crucial Role of Catalysis in the Gould-Jacobs Reaction
The traditional Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization to form the quinoline ring system.[1][2] This cyclization step often requires high temperatures, typically in the range of 250-300°C, which can lead to longer reaction times and the formation of byproducts.[3] The introduction of catalysts can mitigate these harsh conditions, leading to more efficient and selective transformations. Catalysts in the Gould-Jacobs reaction primarily function to facilitate the key C-N and C-C bond-forming steps, lowering the activation energy for the cyclization process.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst is contingent on several factors, including the nature of the substrates, desired reaction conditions (e.g., temperature, solvent), and considerations for catalyst cost, reusability, and environmental impact. Below is a comparative overview of different classes of catalysts that have been explored for the Gould-Jacobs reaction.
Thermal (Uncatalyzed) vs. Microwave-Assisted Synthesis
While not a catalyst in the traditional sense, the energy source for the cyclization step plays a critical role. The following table compares conventional thermal heating with microwave irradiation for the Gould-Jacobs reaction, highlighting the significant rate enhancement achieved with microwave technology.
| Heating Method | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Conventional | 250 | 60 | Low (unspecified) | [3] |
| Microwave | 250 | 10 | Not Specified | [4] |
| Microwave | 300 | 1 | 37 | [3] |
| Microwave | 300 | 5 | 28-47 | [3] |
Key Insight: Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[3][4][5][6]
Acid Catalysis: A Promising Avenue
Acid catalysts, both homogeneous and heterogeneous, have shown potential in facilitating the Gould-Jacobs reaction by protonating the carbonyl group of the malonate intermediate, thereby increasing its electrophilicity and promoting the intramolecular cyclization.
While specific quantitative data for a wide range of acid catalysts in the Gould-Jacobs reaction is not extensively compiled in single sources, the following discussion highlights promising candidates based on their application in related quinoline syntheses and other acid-catalyzed transformations.
-
p-Toluenesulfonic Acid (p-TSA): A commonly used, inexpensive, and effective homogeneous Brønsted acid catalyst in organic synthesis.[7][8][9] Its application in related quinoline syntheses suggests its potential for promoting the Gould-Jacobs reaction under milder conditions than the purely thermal process.[5]
-
Amberlyst-15: A strongly acidic ion-exchange resin that acts as a heterogeneous catalyst.[10] Its advantages include ease of separation from the reaction mixture, potential for recycling, and application in solvent-free conditions.[11] While direct data for the Gould-Jacobs reaction is sparse, its successful use in other quinoline syntheses makes it a strong candidate for investigation.[10]
-
Zeolites: These microporous aluminosilicates are robust heterogeneous catalysts with shape-selective properties.[12] Their acidic sites can effectively catalyze a variety of organic transformations, including those involved in quinoline synthesis.[13] The ordered pore structure of zeolites can also influence product selectivity.
-
Metal Triflates: Lewis acids such as scandium(III) triflate and ytterbium(III) triflate are known to be powerful catalysts for various organic reactions, including cycloadditions.[14][15][16] Their ability to coordinate to carbonyl groups suggests they could be effective in activating the malonate intermediate in the Gould-Jacobs reaction.
Experimental Methodologies
Detailed experimental protocols are crucial for reproducibility and optimization. Below are general procedures for conducting the Gould-Jacobs reaction under different conditions.
General Experimental Protocol for the Gould-Jacobs Reaction (Thermal Cyclization)
-
Condensation: Aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.0-1.1 eq.) are heated together at 100-140°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.
-
Cyclization: The resulting anilinomethylenemalonate is added to a high-boiling solvent (e.g., diphenyl ether, Dowtherm A) and heated to approximately 250°C for 15-30 minutes.
-
Work-up: After cooling, the reaction mixture is diluted with a suitable solvent (e.g., petroleum ether) to precipitate the product. The solid is collected by filtration, washed, and can be further purified by recrystallization.
General Procedure for Microwave-Assisted Gould-Jacobs Reaction
-
A mixture of the aniline and diethyl ethoxymethylenemalonate is placed in a microwave-safe vessel.
-
The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 250-300°C) for a specified time (typically a few minutes).[3]
-
After cooling, the product is isolated and purified as described in the thermal procedure.
Visualizing the Reaction and Experimental Workflow
To further clarify the process, the following diagrams illustrate the Gould-Jacobs reaction mechanism and a typical experimental workflow for catalyst screening.
Caption: General mechanism of the Gould-Jacobs reaction.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 3. ablelab.eu [ablelab.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
Validating the structure of "Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate" derivatives
A Comprehensive Guide to Validating the Structure of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the accurate structural validation of novel compounds is a critical cornerstone of chemical and pharmaceutical research. This guide provides a comparative analysis of the structural elucidation techniques for "this compound" and its derivatives. By presenting experimental data, detailed protocols, and visual workflows, this document aims to serve as a practical resource for validating the synthesis and structure of this important class of heterocyclic compounds.
Comparative Analysis of Spectroscopic Data
The structural characterization of 1,8-naphthyridine derivatives relies on a combination of spectroscopic methods. Below is a comparison of typical data obtained for the parent compound and two illustrative derivatives.
Table 1: Comparative ¹H NMR Spectral Data (ppm)
| Proton | This compound[1] | Ethyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | 4-Amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester |
| H4 | 8.62 (s) | 8.50 (s) | - |
| H5 | 8.22 (m) | 7.50 (d, J=8.5 Hz) | 7.90 (dd, J=7.6, 1.9 Hz) |
| H6 | 7.32 (m) | 7.00 (d, J=8.5 Hz) | 7.05 (dd, J=8.3, 1.9 Hz) |
| H7 | 8.64 (m) | - | 8.45 (dd, J=8.3, 4.3 Hz) |
| OCH₂CH₃ | 4.38 (q) | 4.35 (q, J=7.1 Hz) | 4.30 (q, J=7.1 Hz) |
| OCH₂CH₃ | 1.40 (t) | 1.38 (t, J=7.1 Hz) | 1.35 (t, J=7.1 Hz) |
| N-CH₂CH₃ | - | 4.60 (q, J=7.2 Hz) | 4.50 (q, J=7.2 Hz) |
| N-CH₂CH₃ | - | 1.50 (t, J=7.2 Hz) | 1.45 (t, J=7.2 Hz) |
| 7-CH₃ | - | 2.60 (s) | - |
| 4-NH₂ | - | - | 9.50 (br s) |
Table 2: Comparative ¹³C NMR Spectral Data (ppm)
| Carbon | This compound | Ethyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
| C2 | 162.5 | 163.0 |
| C3 | 110.2 | 110.5 |
| C4 | 148.9 | 149.2 |
| C4a | 118.0 | 118.3 |
| C5 | 138.5 | 138.8 |
| C6 | 115.8 | 116.1 |
| C7 | 153.2 | 157.5 (C-CH₃) |
| C8 | 149.5 | 149.8 |
| C=O (ester) | 165.4 | 165.8 |
| OCH₂CH₃ | 61.3 | 61.5 |
| OCH₂CH₃ | 14.5 | 14.7 |
| N-CH₂CH₃ | - | 42.1 |
| N-CH₂CH₃ | - | 13.9 |
| 7-CH₃ | - | 25.4 |
Table 3: Mass Spectrometry and FTIR Data
| Compound | Molecular Formula | Molecular Weight | Mass Spec (m/z) | FTIR (cm⁻¹) Key Absorptions |
| This compound | C₁₁H₁₀N₂O₃[2] | 218.21[2] | 219.07 [M+H]⁺ | 3450 (N-H), 1720 (C=O, ester), 1660 (C=O, amide), 1610, 1580 (C=C, C=N) |
| Ethyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | C₁₄H₁₆N₂O₃[3] | 260.29[3] | 261.12 [M+H]⁺ | 2980 (C-H), 1725 (C=O, ester), 1670 (C=O, ketone), 1600, 1570 (C=C, C=N) |
| 4-Amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester | C₁₃H₁₅N₃O₃ | 261.28 | 262.12 [M+H]⁺ | 3400, 3300 (N-H), 2970 (C-H), 1710 (C=O, ester), 1650 (C=O, amide), 1620, 1590 (C=C, C=N) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the key analytical techniques used in the structural validation of 1,8-naphthyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, which simplifies the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 µg/mL) is prepared in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, commonly equipped with an electrospray ionization (ESI) source, is used. The analysis can be performed by direct infusion or coupled with liquid chromatography (LC-MS) for mixture analysis.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. The data is collected over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K). X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[4]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².[4] The final structure provides precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the molecule.
For Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate , a closely related derivative, the crystal data was reported as follows: C₁₃H₁₄N₂O₃·H₂O, Monoclinic, P2₁/c, a = 4.6989 (1) Å, b = 23.7246 (7) Å, c = 11.3635 (3) Å, β = 91.646 (1)°.[4]
Visualizing Workflows and Pathways
General Workflow for Structural Elucidation
The process of determining the structure of a newly synthesized compound follows a logical progression of analytical techniques. This workflow ensures a comprehensive and accurate structural assignment.
Caption: A general workflow for the structural elucidation of organic compounds.
Biological Signaling Pathway of 1,8-Naphthyridine Derivatives
Certain 1,8-naphthyridine derivatives have been shown to exhibit anti-inflammatory and neuroprotective effects by modulating key signaling pathways. One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade, which plays a crucial role in the inflammatory response in microglial cells.[5][6][7]
Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by 1,8-naphthyridine derivatives.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | C14H16N2O3 | CID 118457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Melatonin modulates TLR4/MyD88/NF-κB signaling pathway to ameliorate cognitive impairment in sleep-deprived rats [frontiersin.org]
- 6. Baicalin Mitigates the Neuroinflammation through the TLR4/MyD88/NF-κB and MAPK Pathways in LPS-Stimulated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hua-Feng-Dan Alleviates LPS-induced Neuroinflammation by Inhibiting the TLR4/Myd88/NF-κB Pathway: Integrating Network Pharmacology and Experimental Validation - Zhang - Current Pharmaceutical Design [edgccjournal.org]
Spectroscopic Analysis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate and its Precursors: A Comparative Guide
This guide provides a detailed spectroscopic analysis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, a significant heterocyclic compound in medicinal chemistry, and its key precursors. It offers a comparative look at its spectral characteristics alongside related 1,8-naphthyridine derivatives, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Synthesis Pathway
This compound is synthesized from the reaction of 2-Aminonicotinaldehyde and Diethyl malonate. The synthesis is typically carried out in the presence of a catalyst such as piperidine and heated to drive the reaction to completion[1].
Caption: Synthesis of the target compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. For comparative purposes, data for a structurally related chloro-substituted 1,8-naphthyridine derivative is also included.
Precursor Spectroscopic Data
| Compound | Spectroscopic Data |
| 2-Aminonicotinaldehyde | IR (cm⁻¹): Data not explicitly available in the provided search results. General absorbances for amino and aldehyde groups would be expected. ¹H NMR (CDCl₃, δ ppm): Data not explicitly available in the provided search results. ¹³C NMR (CDCl₃, δ ppm): Data not explicitly available in the provided search results. Mass Spec (m/z): Molecular Weight: 122.12 g/mol . Fragmentation patterns would be characteristic of the pyridine, amino, and aldehyde functional groups.[2][3][4][5] |
| Diethyl malonate | IR (C=O stretching, cm⁻¹): 1757 and 1740 (in CCl₄)[6]. ¹H NMR (CDCl₃, δ ppm): 4.20 (q, 4H, -CH₂-), 3.39 (s, 2H, -CH₂-), 1.28 (t, 6H, -CH₃). ¹³C NMR (CDCl₃, δ ppm): 166.8 (C=O), 61.4 (-CH₂-), 41.6 (-CH₂-), 14.0 (-CH₃). Mass Spec (m/z): 160 (M⁺), 115, 88, 60.[7][8][9][10] |
Target Compound and Alternative Spectroscopic Data
| Compound | ¹H NMR (Solvent, δ ppm) | ¹³C NMR (Solvent, δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | (CD₃OD): 8.64 (m, 1H), 8.62 (s, 1H), 8.22 (m, 1H), 7.32 (m, 1H), 4.38 (m, 2H), 1.40 (t, 3H)[1] | Data not explicitly available in the provided search results. | Data not explicitly available in the provided search results. | Data not explicitly available in the provided search results. |
| Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | (CD₃COCD₃, 400 MHz): 1.41 (t, 3H), 4.42 (q, 2H), 7.36 (d, 1H), 8.15 (d, 1H), 8.53 (s, 1H), 1.59 (bs, 1H, NH)[6][11] | (CDCl₃, 400 MHz): 173.86 (C=O ketone), 164.03 (C=O ester), 159.53, 155.80, 141.96, 123.42, 120.56 (aromatic C), 142.23, 116.80 (vinyl C), 62.32 (CH₂), 14.10 (CH₃)[6][11] | (KBr): 3423 (O-H), 3071 (C-H aromatic), 1723 (C=O ester), 1664 (C=O ketone)[6][11] | 262.0 (M⁺), 216, 167, 149, 136[6][11] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the compounds.
Experimental Workflow:
Caption: NMR experimental workflow.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Acquisition: Acquire the free induction decay (FID) signal. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The FID is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum.
-
Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The multiplicity (singlet, doublet, triplet, quartet, multiplet), coupling constants (J) in Hertz (Hz), and integration values are determined for each signal in the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Experimental Workflow:
Caption: FT-IR experimental workflow.
Protocol:
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: An FT-IR spectrometer is used to record the spectra.
-
Background Scan: A background spectrum of the empty sample holder (or a blank KBr pellet) is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.
-
Sample Scan: The sample pellet is placed in the sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are identified and correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Experimental Workflow:
Caption: Mass spectrometry experimental workflow.
Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The sample molecules are ionized. Common techniques include Electrospray Ionization (ESI) for polar molecules and Electron Impact (EI) for volatile compounds.
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern gives clues about the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
References
- 1. 2-OXO-1,2-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 5174-90-3 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 7521-41-7|2-Aminonicotinaldehyde|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. nbinno.com [nbinno.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. mdpi.com [mdpi.com]
- 8. Diethyl diethylmalonate | C11H20O4 | CID 66165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diethyl malonate [webbook.nist.gov]
- 10. mzCloud – Diethyl malonate [mzcloud.org]
- 11. scielo.org.mx [scielo.org.mx]
A Comparative Guide to the Purity Assessment of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities is a critical step in preclinical and clinical studies. This guide provides a comparative overview of analytical methodologies for assessing the purity of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, a key heterocyclic building block. We will delve into a detailed High-Performance Liquid Chromatography (HPLC) method, and compare its performance with alternative techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Differential Scanning Calorimetry (DSC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and robustness. A reversed-phase HPLC method is proposed for the analysis of this compound.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 5 µm particle size, 4.6 mm x 250 mm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Data Presentation: HPLC Purity Assessment
| Parameter | Typical Value |
| Retention Time | ~15 min (Analyte specific) |
| Purity (% Area) | > 99.0% |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03% |
| Precision (%RSD) | < 1.0% |
Workflow for HPLC Purity Assessment
Caption: HPLC analysis workflow from sample preparation to final report.
Alternative Purity Assessment Techniques
While HPLC is a powerful tool, orthogonal techniques are often employed to provide a more comprehensive purity profile.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that determines purity by comparing the integral of an analyte's signal to that of a certified internal standard.[1][2][3] It is particularly useful for quantifying compounds without the need for a specific reference standard of the analyte itself.
Experimental Protocol: ¹H-qNMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Angle: 30-90°
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest.
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the characteristic, well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity using the appropriate formula, taking into account the molar masses and the number of protons for each integrated signal.
-
Workflow for qNMR Purity Assessment
Caption: qNMR analysis workflow for absolute purity determination.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of crystalline organic compounds.[4][5][6][7] The method is based on the principle that impurities lower the melting point and broaden the melting range of a substance.
Experimental Protocol: DSC Purity Analysis
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Thermal Program:
-
Equilibrate at a temperature well below the expected melting point.
-
Ramp the temperature at a slow heating rate (e.g., 1-2 °C/min) through the melting transition.
-
-
Data Analysis:
-
Integrate the melting endotherm to determine the heat of fusion (ΔH).
-
Use the Van't Hoff equation, typically implemented in the instrument's software, to calculate the mole percent of impurities by analyzing the shape of the melting peak.
-
Workflow for DSC Purity Assessment
Caption: DSC analysis workflow for purity determination of crystalline solids.
Comparison of Purity Assessment Methods
The choice of analytical technique for purity assessment depends on several factors, including the nature of the compound, the expected impurities, and the desired level of accuracy and precision.
| Feature | HPLC | qNMR | DSC |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance signal intensity | Melting point depression |
| Quantification | Relative (% Area) | Absolute (mass/mass)[1][3] | Based on mole fraction of impurities[4] |
| Reference Standard | Requires analyte-specific standard for identity | Requires a certified internal standard[2] | Does not require a standard |
| Sensitivity | High (detects trace impurities) | Moderate | Lower (best for purities >98%)[8] |
| Specificity | High (separates isomers and related substances) | High (structure-specific signals) | Low (does not identify impurities) |
| Sample Throughput | Moderate | Low to Moderate | High |
| Sample Requirement | Low (µg to mg) | Moderate (mg) | Low (mg) |
| Applicability | Broad range of soluble compounds | Soluble compounds | Crystalline, thermally stable compounds |
Conclusion
For the routine purity assessment of This compound , a validated HPLC method is recommended as the primary technique due to its high sensitivity, specificity, and ability to provide a detailed impurity profile. qNMR serves as an excellent orthogonal method for absolute purity determination and for the certification of reference materials. DSC offers a rapid and simple method for assessing the purity of the final, crystalline product, particularly for detecting eutectic impurities that may not be easily resolved by chromatography. A combination of these techniques provides a comprehensive and robust characterization of the purity of this important chemical intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thermalsupport.com [thermalsupport.com]
- 5. scribd.com [scribd.com]
- 6. tainstruments.com [tainstruments.com]
- 7. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Naphthyridine Synthesis: Exploring Alternatives to the Gould-Jacobs Reaction
For researchers, scientists, and professionals in the field of drug development, the synthesis of the naphthyridine scaffold, a privileged bicyclic aromatic N-heterocycle, is of paramount importance due to its wide-ranging applications in pharmaceuticals and materials science. While the Gould-Jacobs reaction has historically been a staple for constructing this framework, a variety of alternative methods have emerged, offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic strategy.
At a Glance: Comparison of Synthetic Methodologies
The following table summarizes the key quantitative data for several prominent alternatives to the Gould-Jacobs reaction for naphthyridine synthesis. This allows for a rapid comparison of their respective efficiencies and required conditions.
| Method | Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Gould-Jacobs Reaction | 3-Aminopyridine, Diethyl ethoxymethylenemalonate | None (thermal cyclization) | Dowtherm A | 250 | - | Variable |
| Friedländer Annulation (Choline Hydroxide) | 2-Aminonicotinaldehyde, Acetone | Choline hydroxide (1 mol%) | Water | 50 | 6 h | 99 |
| Friedländer Annulation (Solvent-Free) | 2-Aminonicotinaldehyde, Ethyl acetoacetate | Piperidine | None | Room Temp. | 10 min | 90 |
| Skraup-Doebner-von Miller Synthesis | 3-Aminopyridine, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | H₂SO₄ | High | - | Variable |
| Multicomponent Reaction (MCR) | 2-Chloroquinoline-4-amines, Aromatic aldehydes, Malononitrile | Triethylamine | Ethanol | Reflux | - | up to 85 |
| Rh(III)-Catalyzed C-H Activation | Nicotinamide N-oxides, Alkynes | [RhCp*Cl₂]₂, AgSbF₆ | Dichloroethane | Room Temp. | 12 h | High |
| Cobalt-Catalyzed Cross-Coupling | 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine, 2-phenylethylmagnesium bromide | CoCl₂ (5 mol%) | THF | 25 | 30 min | 80 |
In-Depth Analysis of Alternative Methods
This section provides a detailed overview of the primary alternatives to the Gould-Jacobs reaction, including their mechanisms and key advantages.
Friedländer Annulation
The Friedländer annulation is a versatile and widely used method for the synthesis of quinolines and their aza-analogs, such as naphthyridines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Key Advantages:
-
High Yields: Often provides excellent yields of the desired naphthyridine products.
-
Mild Conditions: Can be performed under relatively mild conditions, including in water as a solvent, which aligns with green chemistry principles.
-
Versatility: A wide range of starting materials can be used, allowing for the synthesis of diverse substituted naphthyridines.
A significant advancement in the Friedländer reaction is the use of choline hydroxide in water, which provides a green and efficient route to 1,8-naphthyridines with excellent yields. Another variation involves a solvent-free approach using piperidine as a catalyst, which is rapid and also produces high yields.
Skraup-Doebner-von Miller Synthesis
The Skraup-Doebner-von Miller reaction is a classical method for the synthesis of quinolines, which can be adapted for naphthyridine synthesis by using an aminopyridine as the starting material. The reaction typically involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. A variation, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds.
Key Advantages:
-
Readily Available Starting Materials: Utilizes simple and inexpensive starting materials.
-
Direct Annulation: Provides a direct route to the naphthyridine core.
While a powerful method, the Skraup reaction is known for its often harsh and exothermic conditions.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have emerged as a powerful tool for the efficient construction of complex molecules like naphthyridines. These reactions offer significant advantages in terms of atom economy and procedural simplicity.
Key Advantages:
-
High Efficiency: Multiple bonds are formed in a single step, reducing the number of synthetic operations.
-
Molecular Diversity: Allows for the rapid generation of libraries of structurally diverse naphthyridine derivatives.
-
Operational Simplicity: Often involves simple experimental procedures and easy work-up.
One example is the one-pot, three-component reaction of 2-chloroquinoline-4-amines, aromatic aldehydes, and malononitrile to afford fusednaphthyridine derivatives in high yields.
Modern Transition-Metal-Catalyzed Methods
Recent advances in organometallic chemistry have led to the development of novel transition-metal-catalyzed methods for naphthyridine synthesis, including C-H activation and cross-coupling reactions. These methods offer unique pathways to functionalized naphthyridines that are often inaccessible through classical methods.
Key Advantages:
-
High Regioselectivity: C-H activation strategies allow for the direct functionalization of specific C-H bonds, leading to excellent regiocontrol.
-
Broad Substrate Scope: Cross-coupling reactions enable the introduction of a wide variety of substituents onto the naphthyridine core.
-
Mild Reaction Conditions: Many of these methods proceed under mild conditions with high functional group tolerance.
Examples include the Rh(III)-catalyzed synthesis of naphthyridinones from nicotinamide N-oxides and the cobalt-catalyzed cross-coupling of halogenated naphthyridines with Grignard reagents.
Experimental Protocols for Key Methods
This section provides detailed experimental methodologies for the key alternative reactions discussed above, allowing for their practical implementation in a laboratory setting.
Protocol 1: Friedländer Annulation using Choline Hydroxide in Water
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (45 wt% in methanol)
-
Water (deionized)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).
-
Add 1 mL of water to the flask and begin stirring.
-
Add choline hydroxide (1 mol%) to the reaction mixture.
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
-
Heat the reaction mixture to 50 °C with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically within 6 hours), allow the mixture to cool to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: One-Pot, Three-Component Synthesis of FusedNaphthyridines
Materials:
-
2-Chloroquinoline-4-amine
-
Substituted aromatic aldehyde
-
Malononitrile
-
Triethylamine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-chloroquinoline-4-amine (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol.
-
Add triethylamine (catalytic amount) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the solid product with cold ethanol and dry under vacuum.
Protocol 3: Rh(III)-Catalyzed Synthesis of Naphthyridinones
Materials:
-
Nicotinamide N-oxide
-
Alkyne
-
[RhCp*Cl₂]₂
-
AgSbF₆
-
Dichloroethane (DCE)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add the nicotinamide N-oxide (1 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous dichloroethane via syringe.
-
Add the alkyne (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 4: Cobalt-Catalyzed Cross-Coupling for Functionalized Naphthyridines
Materials:
-
Halogenated naphthyridine (e.g., 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine)
-
Grignard reagent (e.g., 2-phenylethylmagnesium bromide)
-
Anhydrous cobalt(II) chloride (CoCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the halogenated naphthyridine (1 equiv) and anhydrous CoCl₂ (5 mol%).
-
Add anhydrous THF via syringe.
-
Cool the mixture to the desired temperature (e.g., 25 °C).
-
Slowly add the Grignard reagent (1.2 equiv) to the reaction mixture.
-
Stir the reaction for the specified time (e.g., 30 minutes).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the general workflows and key transformations in the discussed alternative methods for naphthyridine synthesis.
Cost-benefit analysis of different synthetic pathways for "Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of three distinct synthetic pathways for Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The analysis objectively compares a one-pot synthesis, the Gould-Jacobs reaction, and a microwave-assisted Grohe-Heitzer reaction, focusing on key performance indicators and experimental data to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparative Analysis of Synthetic Pathways
The following table summarizes the key quantitative data for the three evaluated synthetic pathways.
| Parameter | One-Pot Synthesis | Gould-Jacobs Reaction | Microwave-Assisted Grohe-Heitzer Reaction |
| Yield | 91% | ~47% (estimated) | 73% |
| Reaction Time | 3 hours | > 4 hours | 5 minutes (cyclization step) |
| Reaction Temperature | 120 °C | ~250 °C | 140 °C |
| Energy Consumption | Moderate | High | Low |
| Cost of Starting Materials | Moderate | Low | High |
| Catalyst Cost | Low | N/A | N/A |
| Solvent & Reagent Toxicity | Moderate | High | High |
| Purification Method | Filtration and washing | Filtration and washing | Column Chromatography |
| Overall Cost-Effectiveness | High | Moderate | Moderate-High (depending on scale) |
In-Depth Pathway Analysis
This section provides a detailed breakdown of each synthetic pathway, including experimental protocols, cost analysis, and a discussion of the associated benefits and drawbacks.
Pathway 1: One-Pot Synthesis
This method offers a straightforward and high-yielding approach to the target molecule from readily available starting materials.
Experimental Protocol
A mixture of 2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol), diethyl malonate (6.2 mL, 41.0 mmol), and piperidine (1.6 mL, 16.4 mmol) is heated in a sealed tube at 120°C for 3 hours. After cooling to room temperature, the resulting precipitate is collected by filtration and washed with diethyl ether to yield the final product.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | The starting materials, 2-amino-3-pyridinecarboxaldehyde and diethyl malonate, are commercially available at a moderate cost. Piperidine is an inexpensive catalyst. The overall material cost is relatively low. |
| Yield & Time | This method provides a high yield of 91% in a relatively short reaction time of 3 hours. The one-pot nature of the reaction simplifies the workflow. |
| Energy | The reaction requires heating at 120°C for 3 hours. Assuming a standard laboratory hot plate with a magnetic stirrer (approx. 500W), the estimated energy consumption is around 1.5 kWh. |
| Safety & Environment | Diethyl malonate is a combustible liquid and may cause skin and eye irritation.[1][2] Piperidine is a toxic and flammable liquid that can cause severe skin burns and eye damage.[3][4][5] The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. |
| Purification | Purification is straightforward, involving simple filtration and washing with a volatile solvent. This minimizes solvent waste and reduces processing time. |
Pathway 2: Gould-Jacobs Reaction
A classic and versatile method for the synthesis of quinoline and naphthyridine derivatives. This pathway involves the condensation of an aminopyridine with diethyl ethoxymethylenemalonate followed by thermal cyclization.
Experimental Protocol
2-Aminopyridine is reacted with diethyl ethoxymethylenemalonate, and the resulting intermediate is heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, at approximately 250°C for several hours to induce cyclization. The product precipitates upon cooling and is collected by filtration.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | 2-Aminopyridine and diethyl ethoxymethylenemalonate are relatively inexpensive starting materials. The high-boiling point solvent (diphenyl ether or Dowtherm A) can be costly, though it can potentially be recovered and reused. |
| Yield & Time | The yield for this reaction is estimated to be around 47%. The reaction time is significantly longer than the other methods, typically requiring several hours at a high temperature. |
| Energy | This method has the highest energy consumption due to the high reaction temperature (~250°C) and prolonged heating time. A high-temperature oil bath (approx. 1500-2000W) would consume a significant amount of energy (e.g., 6-8 kWh for a 4-hour reaction). |
| Safety & Environment | Diphenyl ether and Dowtherm A are hazardous substances. Polychlorinated diphenyl ethers are persistent organic pollutants with potential for bioaccumulation and adverse health effects.[6][7][8][9] The high reaction temperature also poses a safety risk. |
| Purification | Purification is achieved by filtration and washing of the precipitated product. However, removal of the high-boiling point solvent can be challenging and may require vacuum distillation for efficient recovery. |
Pathway 3: Microwave-Assisted Grohe-Heitzer Reaction
This modern approach utilizes microwave irradiation to dramatically accelerate the reaction rate, offering a time-efficient synthesis of a chlorinated precursor that can be subsequently converted to the target molecule.
Experimental Protocol
This is a two-step synthesis. Step 1: 2,6-Dichloronicotinic acid is reacted with 1,1'-carbonyldiimidazole (CDI) in a solvent such as N,N-dimethylformamide (DMF) under microwave irradiation for 5 minutes to form the corresponding acylimidazolide. Step 2: The intermediate is then reacted with ethyl potassium malonate in the presence of anhydrous magnesium chloride and triethylamine. The cyclization to Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is achieved by heating the reaction mixture at 140°C.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | The starting materials, particularly 2,6-dichloronicotinic acid and 1,1'-carbonyldiimidazole, are more expensive than those used in the other pathways. The overall material cost is the highest among the three methods. |
| Yield & Time | The overall yield is good at 73%. The key advantage is the extremely short reaction time for the first step (5 minutes) due to microwave assistance. |
| Energy | Microwave synthesis is significantly more energy-efficient than conventional heating methods.[10] A laboratory microwave reactor (e.g., CEM Discover, ~1000W) operating for a short duration consumes minimal energy. |
| Safety & Environment | N,N-Dimethylformamide (DMF) is a solvent with known hepatotoxicity and is a reproductive hazard.[11] 1,1'-Carbonyldiimidazole is harmful if swallowed and causes severe skin burns and eye damage.[10] Triethylamine is toxic and corrosive. The use of these hazardous chemicals requires strict safety protocols. |
| Purification | This pathway typically requires purification by column chromatography, which is more time-consuming and generates more solvent waste compared to simple filtration. |
Visualizing the Synthetic Pathways and Analysis
To further aid in the understanding of the processes involved, the following diagrams illustrate the logical flow of the cost-benefit analysis and a representative synthetic workflow.
Caption: Logical flow of the cost-benefit analysis for selecting a synthetic pathway.
Caption: Experimental workflow for the One-Pot Synthesis of the target molecule.
Conclusion and Recommendations
The choice of the optimal synthetic pathway for this compound is highly dependent on the specific priorities of the research or production setting.
-
For high-yield, cost-effective, and procedurally simple synthesis on a laboratory scale, the One-Pot Synthesis is the most recommended pathway. Its excellent yield, straightforward purification, and moderate cost make it an attractive option.
-
The Gould-Jacobs reaction, while a classic method, is less favorable due to its lower yield, high energy consumption, and the use of environmentally hazardous high-boiling point solvents. It may be considered if the starting materials are exceptionally inexpensive or if high-temperature reaction capabilities are readily and safely available.
-
The Microwave-Assisted Grohe-Heitzer reaction is an excellent choice when speed is the primary concern. The dramatic reduction in reaction time makes it ideal for rapid library synthesis or when time is a critical factor. However, the higher cost of starting materials and the need for chromatographic purification should be taken into account. For larger-scale production, the initial investment in a microwave reactor and the higher reagent costs may be offset by the increased throughput and energy savings.
Ultimately, a thorough evaluation of the available resources, budget, time constraints, and safety infrastructure will guide the final decision on the most appropriate synthetic route.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Oil Bath - Laboratory Heating Equipment at Best Price [eieinstrumentsindia.com]
- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Temperature Oil Bath LMOB-A100 | Oil Bath Supplier | Labmate [labmate.com]
- 5. homesciencetools.com [homesciencetools.com]
- 6. vevor.co.uk [vevor.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. tedpella.com [tedpella.com]
- 10. psawlaboratoryequipments.com [psawlaboratoryequipments.com]
- 11. researchgate.net [researchgate.net]
Novel 1,8-Naphthyridine Derivatives Show Promise in Combating Bacterial Resistance
A new wave of synthetic 1,8-naphthyridine derivatives is demonstrating significant antibacterial activity, positioning them as potential alternatives in the fight against drug-resistant pathogens. Comparative analysis of their in vitro efficacy against both Gram-positive and Gram-negative bacteria reveals promising Minimum Inhibitory Concentration (MIC) values, in some cases comparable to or exceeding those of established antibiotics.
Recent research highlights the potential of the 1,8-naphthyridine scaffold, a core component of the pioneering antibiotic nalidixic acid, in the development of novel antibacterial agents.[1][2] These new compounds are being engineered to overcome the resistance mechanisms that have rendered many current antibiotics less effective.
Comparative In Vitro Antibacterial Activity
The antibacterial efficacy of these novel compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The data, summarized in the table below, compares the MIC values of several new 1,8-naphthyridine derivatives against a panel of clinically relevant bacteria, benchmarked against commonly used antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) | Benchmark Antibiotic | Benchmark MIC (µg/mL) | Reference |
| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | Ethambutol | 6.25 | [3][4][5] |
| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | Rifampicin | 3.13 | [5] |
| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | p-Aminosalicylic acid | 12.5 | [5] |
| Compound 23 | Various bacteria | 16 | Streptomycin | 2-8 | [6] |
| Nalidixic acid-based nanoformulations | Various bacteria | 50-100 | - | - | |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | Multi-resistant E. coli, S. aureus, P. aeruginosa | ≥ 1024 | - | - | [7][8][9] |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Multi-resistant E. coli, S. aureus, P. aeruginosa | ≥ 1024 | - | - | [7][8][9] |
It is important to note that while some novel 1,8-naphthyridine derivatives exhibit potent direct antibacterial activity, others, such as 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, have been shown to act synergistically, enhancing the efficacy of existing antibiotics like fluoroquinolones.[7][8][9] For instance, in the presence of a subinhibitory concentration of 7-acetamido-1,8-naphthyridin-4(1H)-one, the MIC of ofloxacin against a multi-resistant strain of E. coli was reduced from 32 to 4 µg/mL.[7]
Mechanism of Action: Targeting Bacterial DNA Gyrase
The primary mechanism of action for many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme responsible for the supercoiling of DNA during replication.[1][2] By targeting this enzyme, these compounds disrupt the bacterial DNA replication process, ultimately leading to cell death. This targeted approach is a hallmark of the quinolone class of antibiotics, to which 1,8-naphthyridines are closely related.
Caption: Simplified signaling pathway for the antibacterial action of 1,8-naphthyridine derivatives.
Experimental Protocols for Antibacterial Susceptibility Testing
The antibacterial activity of the novel 1,8-naphthyridine derivatives is predominantly determined using standardized in vitro susceptibility testing methods. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), while the Kirby-Bauer disk diffusion method provides a qualitative assessment of susceptibility.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible signs of bacterial growth. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Caption: Experimental workflow for the broth microdilution method.
Kirby-Bauer Disk Diffusion Method
In this method, a standardized inoculum of the test bacterium is spread uniformly across the surface of a Mueller-Hinton agar plate. Paper disks impregnated with a specific concentration of the 1,8-naphthyridine derivative are then placed on the agar surface. The plate is incubated, and the antimicrobial agent diffuses from the disk into the agar. If the compound is effective against the bacterium, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is then measured to determine the susceptibility of the organism to the compound.
The continued exploration of novel 1,8-naphthyridine derivatives is a promising avenue for the development of new and effective antibacterial agents. The data presented here underscores the potential of this chemical class to address the growing challenge of antimicrobial resistance. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 6. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 7. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate: A Guide for Laboratory Professionals
Hazard Identification and Safety Precautions
While specific hazard data for Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is unavailable, data from analogous 1,8-naphthyridine compounds such as Nalidixic acid and Trovafloxacin indicate potential health risks. These include the possibility of causing skin and eye irritation, allergic skin reactions, and respiratory irritation.[1][2] Some naphthyridine derivatives are also suspected of causing genetic defects or having reproductive toxicity.[2] Therefore, stringent adherence to safety protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves should be inspected prior to use. |
| Body Protection | A standard laboratory coat should be worn. |
| Respiratory | Work should be conducted in a well-ventilated area. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. |
Spill Cleanup Procedures
In the event of a spill, immediate action is necessary to mitigate exposure and prevent environmental contamination.
Methodology for Spill Cleanup:
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.
-
Don PPE: Before addressing the spill, equip yourself with the appropriate PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.
-
Collect Waste: Place all contaminated materials, including the spilled substance and absorbent materials, into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose of Cleaning Materials: All materials used for cleaning, including wipes and contaminated PPE, must be disposed of as hazardous waste.
Waste Disposal Procedures
The proper disposal of this compound is critical for laboratory safety and environmental protection. The recommended approach is to handle it as hazardous chemical waste.
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
Pure this compound and any materials significantly contaminated with it should be collected separately from other waste streams.
-
Do not mix with incompatible materials. While specific incompatibilities are not known for this compound, as a general precaution, avoid mixing with strong oxidizing agents.[1]
-
-
Waste Collection and Storage:
-
Place the waste into a designated, compatible, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name.
-
Store the sealed container in a designated, secure, and well-ventilated secondary containment area, away from heat and ignition sources.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
The material will likely be disposed of through controlled incineration at a licensed chemical destruction facility.[2]
-
Do not discharge this chemical or its containers to sewer systems or contaminate water, foodstuffs, or animal feed.[2]
-
Hazard and Precautionary Statements for Structurally Similar Compounds
The following table summarizes key hazard (H) and precautionary (P) statements associated with structurally similar 1,8-naphthyridine derivatives, which should be considered when handling this compound.
| Statement Type | Code | Statement Text | Reference Compound(s) |
| Hazard | H314 | Causes severe skin burns and eye damage. | Trovafloxacin[2] |
| H317 | May cause an allergic skin reaction. | Nalidixic acid[1] | |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Nalidixic acid[1] | |
| H361 | Suspected of damaging fertility or the unborn child. | Trovafloxacin[2] | |
| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | Trovafloxacin |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Nalidixic acid, Trovafloxacin[1][2] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | Nalidixic acid[1] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | Nalidixic acid[1] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS: 5174-90-3) in a laboratory setting. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 5174-90-3[1][2][3] |
| Molecular Formula | C₁₁H₁₀N₂O₃[1] |
| Molecular Weight | 218.21 g/mol [1][3] |
| Form | Solid[1] |
| Storage Class | 11 - Combustible Solids[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact. Adherence to the following PPE guidelines is mandatory to ensure personal safety.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Protects against dust particles and splashes causing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or impervious clothing. | Prevents skin irritation upon contact with the solid compound. |
| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if engineering controls are insufficient or during activities that may generate dust. | Mitigates the risk of respiratory tract irritation from inhaling the solid particles. |
Operational Plan: Step-by-Step Handling Procedure
-
Engineering Controls:
-
Conduct all handling procedures in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Don the required PPE as specified in the table above.
-
-
Handling the Compound:
-
Handle as a solid to avoid generating dust.[4]
-
If weighing the compound, do so in a fume hood or a ventilated balance enclosure.
-
Use appropriate tools (spatulas, scoops) to transfer the solid. Avoid scooping in a manner that creates airborne dust.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Remove PPE carefully to avoid contaminating skin or clothing.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Disposal Plan
Waste Characterization:
-
This compound and any materials contaminated with it should be treated as hazardous chemical waste.
Disposal Procedure:
-
Collection:
-
Collect waste solid and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal:
Experimental Workflow and Safety Diagram
The following diagram illustrates the procedural flow for safely handling this compound from preparation to disposal.
Caption: Workflow for Safe Handling and Disposal of the Compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
